Docebenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEABJKSGGRCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045125 | |
| Record name | Docebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-81-0 | |
| Record name | Docebenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docebenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AA-861 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOCEBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Docebenone: A Technical Guide to a Selective 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[4][5] Inhibition of 5-LOX presents a promising therapeutic strategy for a range of inflammatory disorders.[4] this compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone) has been identified as a highly selective and orally active inhibitor of 5-LOX, demonstrating efficacy in both in vitro and in vivo models of inflammation.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the 5-LOX enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This, in turn, blocks the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Its selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and 12-lipoxygenase (12-LOX), makes it a valuable tool for studying the specific roles of the 5-LOX pathway in health and disease.[2]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Assay System | IC50 Value (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | Guinea pig polymorphonuclear leukocytes | 0.8 | [2] |
| 5-HETE Production | Rat peritoneal macrophages (A23187-induced) | 0.03 | [2] |
| Leukotriene B4 (LTB4) Production | Rat peritoneal macrophages (A23187-induced) | 0.08 | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | Assay System | IC50 Value (µM) | Selectivity (Fold vs. 5-LOX) | Reference |
| 12-Lipoxygenase (12-LOX) | - | >100 | >125 | [2] |
| Cyclooxygenase (COX) | - | >100 | >125 | [2] |
Note: Specific IC50 values for COX-1 and COX-2 are not explicitly stated in the primary literature but are reported to be greater than 100 µM, indicating a high degree of selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is based on the methods described in the initial characterization of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase activity.
Materials:
-
This compound (AA-861)
-
Guinea pig polymorphonuclear leukocytes (PMNs)
-
Arachidonic acid
-
Calcium ionophore A23187
-
Buffer (e.g., Hanks' Balanced Salt Solution)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Preparation: Isolate PMNs from guinea pig peritoneal exudate.
-
Incubation: Pre-incubate the PMNs with varying concentrations of this compound or vehicle control in buffer at 37°C for a specified time (e.g., 10 minutes).
-
Stimulation: Initiate the 5-LOX reaction by adding arachidonic acid and calcium ionophore A23187.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 5 minutes) by adding an organic solvent and acidifying the mixture.
-
Extraction: Extract the lipoxygenase products (e.g., 5-HETE) into the organic phase.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the production of 5-HETE using reverse-phase HPLC with UV detection at 235 nm.
-
Calculation: Determine the concentration of this compound that causes 50% inhibition of 5-HETE formation compared to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound (AA-861)
-
Male Wistar rats (or other suitable strain)
-
Carrageenan (1% solution in saline)
-
Pletysmometer or calipers
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Drug Administration: Administer this compound orally at various doses (e.g., 80 mg/kg) or the vehicle control to different groups of rats.[2]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[6][7][8]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each this compound-treated group compared to the vehicle-treated control group at each time point.
In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
This model is used to evaluate the potential of compounds to treat allergic asthma.
Objective: To determine the effect of this compound on allergen-induced bronchoconstriction.
Materials:
-
This compound (AA-861)
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (as an adjuvant)
-
Apparatus for measuring respiratory function (e.g., Konzett-Rössler method)
-
Vehicle for drug administration
Procedure:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin mixed with aluminum hydroxide. A second sensitization is typically given after a period of time (e.g., 2 weeks).[9]
-
Drug Administration: Administer this compound orally at a specific dose (e.g., 20 mg/kg) or the vehicle control one hour before the allergen challenge.[2]
-
Allergen Challenge: Anesthetize the sensitized guinea pigs and set up the apparatus to measure respiratory overflow, an indicator of bronchoconstriction. Administer a challenge dose of ovalbumin intravenously.
-
Measurement of Bronchoconstriction: Record the increase in respiratory overflow.
-
Data Analysis: Calculate the percentage of inhibition of the ovalbumin-induced bronchoconstriction in the this compound-treated group compared to the vehicle-treated control group.
Visualizations
Diagrams are provided to illustrate key concepts related to this compound's function and evaluation.
Caption: Arachidonic Acid Cascade and the Site of this compound Action.
Caption: Experimental Workflow for In Vitro 5-LOX Inhibition Assay.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion
This compound (AA-861) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor. Its ability to specifically block the production of leukotrienes makes it an invaluable research tool for elucidating the role of the 5-LOX pathway in various physiological and pathological processes. Furthermore, its demonstrated in vivo efficacy in models of inflammation and allergy highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapeutics. This technical guide provides the foundational information necessary for researchers and drug developers to effectively utilize and build upon the existing knowledge of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. probiologists.com [probiologists.com]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 9. cusabio.com [cusabio.com]
The Role of Idebenone in the Inhibition of Ferroptosis: A Technical Guide
An Important Note on Terminology: This technical guide explores the role of Idebenone in inhibiting ferroptosis. While the initial query specified "Docebenone," the vast majority of current scientific literature detailing a clear mechanism against ferroptosis, particularly via the FSP1 pathway, refers to Idebenone. This compound is known as a 5-lipoxygenase inhibitor, an enzyme family that can contribute to ferroptosis, but the in-depth mechanistic data presented here pertains to Idebenone.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Unlike other cell death modalities such as apoptosis or necrosis, ferroptosis is defined by unique biochemical and morphological features, including mitochondrial shrinkage and increased membrane density.[1] The core process involves the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a reaction catalyzed by iron and leading to membrane damage and cell lysis.[1][4] This process is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making its pharmacological inhibition a significant therapeutic strategy.[3][5][6]
Idebenone: A Potent Inhibitor of Ferroptosis
Idebenone, a synthetic analogue of coenzyme Q10, has been identified as a novel and potent inhibitor of ferroptosis.[5][7] Its protective effects have been notably demonstrated in models of doxorubicin (DOX)-induced cardiotoxicity, where ferroptosis is a key pathological mechanism.[5][7][8] Idebenone mitigates cell death by counteracting the hallmark features of ferroptosis: iron overload, reactive oxygen species (ROS) accumulation, and lipid peroxidation.[5][7] Its primary mechanism of action is not through the canonical Glutathione Peroxidase 4 (GPX4) pathway but via a distinct, parallel pathway involving the stabilization of Ferroptosis Suppressor Protein 1 (FSP1).[5][7][8]
Core Mechanism of Action: The FSP1-CoQ10 Axis
The primary anti-ferroptotic activity of Idebenone is mediated through its interaction with FSP1, a key component of a GPX4-independent ferroptosis suppression system.[7][9]
3.1 Stabilization of FSP1 Protein Studies have shown that Idebenone significantly increases FSP1 protein levels without affecting its mRNA expression.[5][8] The mechanism involves the direct binding of Idebenone to FSP1. Specifically, Idebenone forms stable hydrogen bonds with the FSP1 protein at the K355 residue, which is thought to interfere with its association with ubiquitin.[5][7][8] By inhibiting the ubiquitin-proteasome degradation of FSP1, Idebenone ensures the protein's stability and sustained activity.[5][7][8]
3.2 Regeneration of Coenzyme Q10 FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its reduced form, ubiquinol (CoQ10H2).[7][9] By stabilizing FSP1, Idebenone enhances this reductive process.[7] Ubiquinol is a potent, lipophilic radical-trapping antioxidant that resides within cellular membranes. It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the membrane damage that executes ferroptosis.[9]
3.3 Downstream Effects The stabilization of FSP1 and subsequent regeneration of CoQ10H2 lead to several protective downstream effects:
-
Reduced Lipid Peroxidation: Idebenone treatment significantly decreases levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.[7]
-
Suppression of ROS: By halting lipid peroxidation, Idebenone attenuates the accumulation of cytotoxic ROS.[5][7]
-
Regulation of Iron Homeostasis: Idebenone has been shown to ameliorate the disturbance of iron metabolism, reducing the intracellular iron overload that can trigger ferroptosis via Fenton reactions.[1][5][7]
Signaling Pathway Diagram
Caption: Idebenone stabilizes FSP1, enhancing CoQ10 reduction to inhibit lipid peroxidation.
Quantitative Data on Idebenone's Efficacy
The anti-ferroptotic effects of Idebenone have been quantified in both in vitro and in vivo models.
Table 1: Summary of In Vitro Efficacy of Idebenone in Doxorubicin (DOX)-Treated Neonatal Rat Cardiomyocytes (NRCMs)
| Parameter Measured | Condition | Result | Implication | Reference |
|---|---|---|---|---|
| Cell Viability (CCK-8 Assay) | DOX Treatment | Decreased Viability | DOX-induced cytotoxicity | [8] |
| DOX + Idebenone (5µM) | Markedly Improved Viability | Idebenone is cytoprotective | [8] | |
| Lipid Peroxidation (MDA Levels) | DOX Treatment | Significantly Increased | DOX induces lipid peroxidation | [7] |
| DOX + Idebenone | Significantly Attenuated | Idebenone inhibits lipid peroxidation | [7] | |
| Protein Expression (Western Blot) | DOX Treatment | GPX4 & FSP1 Downregulated | DOX impairs anti-ferroptosis systems | [7] |
| | DOX + Idebenone | Rescued GPX4 & FSP1 Levels | Idebenone restores key defense proteins |[7] |
Table 2: Summary of In Vivo Efficacy of Idebenone in a Mouse Model of DOX-Induced Cardiotoxicity
| Parameter Measured | Condition | Result | Implication | Reference |
|---|---|---|---|---|
| Cardiac Iron Levels (Prussian Blue) | DOX Treatment | Increased Iron Levels | DOX induces iron overload | [7] |
| DOX + Idebenone | Attenuated Iron Increase | Idebenone regulates iron metabolism | [7] | |
| Lipid Peroxidation (MDA Levels) | DOX Treatment | Significantly Increased | DOX causes lipid peroxidation in vivo | [7] |
| DOX + Idebenone | Significantly Attenuated | Idebenone is a potent antioxidant in vivo | [7] | |
| Cardiac Function | DOX Treatment | Cardiac Dysfunction | DOX impairs heart function | [5] |
| DOX + Idebenone | Significantly Attenuated Dysfunction | Idebenone preserves cardiac function | [5] | |
| Serum Markers (ALT, CR) | DOX Treatment | Increased Levels | DOX causes systemic organ damage | [8] |
| | DOX + Idebenone | Significantly Inhibited Increase | Idebenone mitigates organ damage |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
5.1 Cell Viability Assay This protocol is used to assess the cytotoxic effects of a compound and the protective effects of an inhibitor.
-
Principle: Tetrazolium-based assays (e.g., MTT, MTS, CCK-8) measure the metabolic activity of viable cells.[10][11] Dehydrogenase enzymes in living cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11]
-
Methodology:
-
Cell Seeding: Plate cells (e.g., NRCMs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the ferroptosis inducer (e.g., Doxorubicin) with or without various concentrations of Idebenone. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.[10][12]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[12]
-
Caption: Workflow for a typical cell viability assay to assess cytoprotection.
5.2 Lipid Peroxidation (MDA) Assay This assay quantifies the level of lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde end-product.[13][14]
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions.[15] This reaction forms a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.[15][16]
-
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer (e.g., RIPA buffer with BHT to prevent ex vivo oxidation).[13][17] Centrifuge to pellet debris.
-
Reaction Setup: Mix a specific volume of the supernatant with an acidic TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[16]
-
Cooling: Stop the reaction by placing samples on ice for 10 minutes.[16]
-
Measurement: Centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.[16][17]
-
Quantification: Calculate the MDA concentration using a standard curve generated from known concentrations of an MDA standard.[14]
-
Caption: Standard workflow for quantifying lipid peroxidation via the TBARS method.
5.3 Western Blotting This technique is used to detect and quantify the expression levels of specific proteins (e.g., FSP1, GPX4).
-
Principle: Proteins from a sample lysate are separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FSP1, anti-GPX4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
-
Related Antioxidant Pathways
While the FSP1 axis is the primary mechanism for Idebenone, it is important to understand it in the context of other cellular defense systems against ferroptosis.
6.1 The GPX4-GSH Axis The canonical pathway for preventing ferroptosis is centered on Glutathione Peroxidase 4 (GPX4).[4][18] GPX4 is a selenoenzyme that directly reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][18] The synthesis of GSH is dependent on the uptake of cystine via the system Xc- antiporter.[4] Many experimental ferroptosis inducers, such as Erastin and RSL3, act by inhibiting system Xc- or GPX4, respectively.[19] Idebenone's ability to rescue GPX4 downregulation suggests it may provide multi-level protection.[7]
6.2 The NRF2-ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[23] These genes include those involved in iron metabolism (e.g., FTH1) and detoxification (e.g., NQO1), which collectively help to mitigate the triggers of ferroptosis.[18] Activation of the Nrf2 pathway represents a key endogenous defense mechanism against ferroptosis.[4][18]
Caption: The Nrf2-ARE pathway, a key defense system against oxidative stress.
Conclusion
Idebenone stands out as a significant inhibitor of ferroptosis, operating primarily through the stabilization of FSP1. This mechanism enhances the non-canonical, GPX4-independent FSP1/CoQ10 antioxidant system, effectively neutralizing lipid peroxyl radicals and preventing the catastrophic membrane damage that defines ferroptotic cell death. Supported by robust in vitro and in vivo data, Idebenone's ability to mitigate iron overload, ROS accumulation, and lipid peroxidation underscores its therapeutic potential for diseases where ferroptosis is a key driver of pathology, such as in chemotherapy-induced organ damage. Further research into FSP1-stabilizing compounds like Idebenone may open new avenues for clinical intervention in a wide range of ferroptosis-related disorders.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assay selection guide | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
- 18. Regulatory pathways and drugs associated with ferroptosis in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 20. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Docebenone (AA-861): A Technical Guide to its Chemical Properties and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed tables of its chemical and pharmacological data, descriptions of experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows to support further research and development.
Chemical Structure and Properties
This compound is a benzoquinone derivative.[5][6][7] Its chemical name is 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione.[8]
Table 1: Chemical and Physical Properties of this compound (AA-861)
| Property | Value | Reference |
| IUPAC Name | 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [8] |
| Synonyms | AA-861, A-61589 | [2] |
| CAS Number | 80809-81-0 | [1][2][8] |
| Molecular Formula | C₂₁H₂₆O₃ | [2][8][9] |
| Molecular Weight | 326.43 g/mol | [8][9] |
| Appearance | Solid powder, light yellow to yellow | [5][8] |
| Solubility | Soluble in DMSO (250 mg/mL), ethanol (10 mg/mL), acetonitrile, ethyl acetate, and chloroform. Virtually insoluble in water. | [2][7][8] |
| Storage | Dry, dark, and at -20°C for long-term stability (≥360 days). | [8] |
Pharmacological Properties and Mechanism of Action
This compound is a selective and orally active inhibitor of 5-lipoxygenase (5-LO).[1][4] Its primary mechanism of action is the competitive inhibition of the 5-LO enzyme, thereby blocking the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6]
Inhibition of 5-Lipoxygenase and Leukotriene Synthesis
This compound demonstrates high selectivity for 5-LO over other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase (12-LO) and cyclooxygenase (COX), being over 100-fold more selective for 5-LO.[2] This selectivity minimizes off-target effects. The inhibitory effects of this compound on the production of various leukotrienes and related molecules have been quantified in several studies.
Table 2: In Vitro Inhibitory Activity of this compound (AA-861)
| Target/Product | Cell Type/System | IC₅₀ Value | Reference |
| 5-Lipoxygenase (5-LO) | Guinea pig peritoneal polymorphonuclear leukocytes | 0.8 µM | [2][6] |
| 5-HETE Production | A23187-induced rat peritoneal macrophages | 0.03 µM | [2] |
| Leukotriene B₄ (LTB₄) Production | A23187-induced rat peritoneal macrophages | 0.08 µM | [2] |
| Leukotriene B₄ (LTB₄) Synthesis | Calcium ionophore-stimulated human polymorphonuclear leukocytes | 3 x 10⁻⁷ M (0.3 µM) | [10] |
| Leukotriene C₄ (LTC₄) Synthesis | Calcium ionophore-stimulated human polymorphonuclear leukocytes | 1 x 10⁻⁸ M (0.01 µM) | [10] |
Signaling Pathway
This compound intervenes in the arachidonic acid metabolic pathway. By inhibiting 5-lipoxygenase, it prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.
Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.
Key Experimental Protocols
In Vitro Inhibition of Leukotriene Synthesis in Human Polymorphonuclear Leukocytes
This protocol describes the methodology used to determine the inhibitory effect of this compound on leukotriene B₄ (LTB₄) and C₄ (LTC₄) synthesis in human polymorphonuclear leukocytes.[10]
Caption: Experimental workflow for in vitro inhibition of leukotriene synthesis.
Methodology:
-
Isolation of Polymorphonuclear Leukocytes (PMNs): Human PMNs are isolated from peripheral blood using standard density gradient centrifugation techniques.
-
Incubation with this compound: The isolated PMNs are pre-incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187.
-
Extraction and Quantification: The reaction is stopped, and the leukotrienes (LTB₄ and LTC₄) are extracted from the cell suspension. The quantities of LTB₄ and LTC₄ are then determined using High-Performance Liquid Chromatography (HPLC).
-
IC₅₀ Determination: The concentration of this compound that causes a 50% inhibition of LTB₄ and LTC₄ synthesis (IC₅₀) is calculated from the dose-response curve.
In Vivo Models of Inflammation and Allergy
This compound has been evaluated in several animal models to assess its anti-inflammatory and anti-allergic properties.
Table 3: In Vivo Efficacy of this compound (AA-861)
| Model | Species | Dose | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 80 mg/kg | Reduction of paw edema, pleurisy, and cell infiltration | [2] |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 20 mg/kg | Reduction of bronchoconstriction in an allergic asthma model | [2] |
| Antigen-induced SRS-A Release | Monkey | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition (55-97%) of Slow-Reacting Substance of Anaphylaxis (SRS-A) release | [1] |
| Experimental Acute Necrotizing Pancreatitis | Rat | N/A | Protective effect observed | [5][8] |
Conclusion
This compound (AA-861) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and allergy. Its well-defined mechanism of action and chemical properties make it a valuable tool for research into the role of leukotrienes in various pathological processes and a potential lead compound for the development of novel anti-inflammatory and anti-allergic therapies. This guide provides foundational data and methodologies to support scientists and researchers in their ongoing investigations of this compound and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. AA-861 | 80809-81-0 [chemicalbook.com]
- 6. 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. xcessbio.com [xcessbio.com]
- 9. AA-861 - Safety Data Sheet [chemicalbook.com]
- 10. Effect of AA-861, a 5-lipoxygenase inhibitor, on leukotriene synthesis in human polymorphonuclear leukocytes and on cyclooxygenase and 12-lipoxygenase activities in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Docebenone's Impact on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of docebenone, also known as AA-861, on the intricate pathways of arachidonic acid metabolism. This compound has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Selective 5-Lipoxygenase Inhibition
This compound exerts its primary effect by selectively inhibiting the 5-lipoxygenase enzyme.[1][2] This enzyme is responsible for the initial steps in the conversion of arachidonic acid into leukotrienes, a class of potent inflammatory mediators.[3] The selectivity of this compound for 5-LO over other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and 12-lipoxygenase (12-LO), makes it a valuable tool for studying the specific roles of the 5-LO pathway in various physiological and pathological processes.[4]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound on the 5-lipoxygenase pathway has been quantified in several key studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against 5-LO and its downstream products, 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4).
Table 1: In Vitro Inhibition of 5-Lipoxygenase and its Metabolites by this compound (AA-861)
| Target | Cell/Enzyme System | Stimulus | IC50 Value (µM) | Reference |
| 5-Lipoxygenase | Rat Peritoneal Macrophages | A23187 | Not explicitly stated, but potent inhibition observed | [1] |
| 5-HETE Production | Rat Peritoneal Macrophages | A23187 | Potent inhibition observed | [1] |
| Leukotriene B4 (LTB4) Production | Rat Peritoneal Macrophages | A23187 | Potent inhibition observed | [1] |
Table 2: Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) Release
| Species | Tissue | Stimulus | This compound Concentration (M) | Inhibition (%) | Reference |
| Monkey | Lung Fragments | Antigen | 10⁻⁸ - 10⁻⁵ | 55 - 97 | [2] |
| Guinea Pig | Lung | Immunological | - | Inhibited | [1] |
| Rat | Peritoneal Cavity | Immunological | - | Inhibited | [1] |
Note: SRS-A is now known to be a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5]
Experimental Protocols
The following are detailed methodologies from key experiments that have characterized the effects of this compound on arachidonic acid metabolism.
Inhibition of 5-HETE and LTB4 Formation in Rat Peritoneal Macrophages
This protocol is based on the methodology described in the pharmacological profiling of AA-861.[1]
Objective: To determine the inhibitory effect of this compound on the production of 5-HETE and LTB4 from endogenous arachidonic acid in rat peritoneal macrophages stimulated with a calcium ionophore.
Materials:
-
This compound (AA-861)
-
Rat peritoneal macrophages
-
Calcium ionophore A23187
-
Culture medium (e.g., RPMI 1640)
-
Arachidonic acid (for some experimental arms)
-
Solvents for drug dilution (e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system for metabolite analysis
Procedure:
-
Cell Harvest and Culture: Peritoneal macrophages are harvested from rats and cultured in a suitable medium.
-
Pre-incubation with this compound: The cultured macrophages are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with the calcium ionophore A23187 to induce the release of endogenous arachidonic acid and its subsequent metabolism.
-
Incubation: The cell suspension is incubated for a defined time to allow for the enzymatic conversion of arachidonic acid to 5-HETE and LTB4.
-
Extraction of Metabolites: The reaction is terminated, and the lipid mediators are extracted from the cell suspension using an appropriate organic solvent.
-
Quantification by HPLC: The extracted samples are analyzed by reverse-phase HPLC to separate and quantify the levels of 5-HETE and LTB4. The elution times are compared with those of authentic standards.
-
Data Analysis: The percentage inhibition of 5-HETE and LTB4 formation at each this compound concentration is calculated relative to the vehicle-treated control. IC50 values are then determined from the dose-response curves.
Experimental Workflow for 5-LO Inhibition Assay
References
- 1. Pharmacological profile of AA-861, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 5. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]
Investigating the Therapeutic Potential of Docebenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical pharmacology, and relevant experimental data. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the scientific principles and experimental designs discussed.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including asthma, inflammatory bowel disease, and neurodegenerative disorders. The 5-lipoxygenase (5-LO) pathway plays a critical role in the inflammatory cascade by converting arachidonic acid into leukotrienes.[1] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are potent mediators of inflammation, responsible for bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells.[1]
This compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone) is a selective inhibitor of the 5-LO enzyme.[2] Its ability to block the production of leukotrienes at their source presents a promising therapeutic strategy for a range of inflammatory conditions. This document aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the activity of 5-lipoxygenase. The 5-LO pathway is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[3] this compound's inhibition of 5-LO effectively halts this entire cascade, preventing the formation of pro-inflammatory leukotrienes.[2]
Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Type | Stimulus | IC50 Value | Reference |
| 5-Lipoxygenase (5-LO) | - | - | 0.8 µM | [2] |
| 5-HETE Production | Rat Peritoneal Macrophages | A23187 | 0.03 µM | [2] |
| Leukotriene B4 (LTB4) Production | Rat Peritoneal Macrophages | A23187 | 0.08 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Effective Dose | Reference |
| Carrageenan-induced Paw Edema | Rat | Reduction of edema | 80 mg/kg | [2] |
| Carrageenan-induced Pleurisy | Rat | Reduction of pleurisy and cell infiltration | 80 mg/kg | [2] |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | Reduction of bronchoconstriction | 20 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Inhibition of 5-HETE and LTB4 Production
Objective: To determine the in vitro potency of this compound in inhibiting the production of 5-HETE and LTB4 from stimulated inflammatory cells.
Materials:
-
Rat peritoneal macrophages
-
Calcium ionophore A23187
-
This compound (AA-861)
-
Cell culture medium
-
HPLC system for eicosanoid analysis
Protocol:
-
Isolate peritoneal macrophages from rats following standard procedures.
-
Culture the macrophages in appropriate cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with the calcium ionophore A23187 to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
After incubation, terminate the reaction and extract the eicosanoids (5-HETE and LTB4) from the cell supernatant.
-
Quantify the levels of 5-HETE and LTB4 using a validated HPLC method.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a model of acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
This compound (AA-861)
-
Vehicle for this compound administration
-
Pletysmometer or calipers for measuring paw volume
Protocol:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Ovalbumin-Sensitized Guinea Pig Model of Asthma
Objective: To assess the efficacy of this compound in a preclinical model of allergic asthma.
Materials:
-
Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound (AA-861)
-
Whole-body plethysmograph for measuring bronchoconstriction
Protocol:
-
Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
After a sensitization period (e.g., 14-21 days), administer this compound or vehicle to the animals.
-
Challenge the sensitized animals with an aerosol of OVA in a whole-body plethysmograph.
-
Measure the bronchoconstriction response (e.g., enhanced pause - Penh) continuously for a set period after the challenge.
-
Calculate the percentage of inhibition of bronchoconstriction in the this compound-treated groups compared to the vehicle-treated control group.
Therapeutic Potential and Future Directions
The preclinical data presented in this guide strongly suggest that this compound has significant therapeutic potential in the treatment of inflammatory diseases where the 5-LO pathway plays a key pathogenic role. Its potent and selective inhibition of leukotriene synthesis makes it an attractive candidate for conditions such as:
-
Asthma: By inhibiting the production of bronchoconstrictor and pro-inflammatory leukotrienes, this compound could offer a novel therapeutic approach for asthma management.[2]
-
Inflammatory Bowel Disease (IBD): Leukotrienes are known to be elevated in the intestinal mucosa of IBD patients and contribute to inflammation.
-
Rheumatoid Arthritis: LTB4 is a potent chemoattractant for neutrophils, which are abundant in the synovial fluid of patients with rheumatoid arthritis.
-
Other Inflammatory Conditions: The role of leukotrienes in various other inflammatory conditions, including psoriasis, allergic rhinitis, and cardiovascular disease, suggests a broader therapeutic potential for this compound.
Further research is warranted to fully elucidate the clinical potential of this compound. Future studies should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species, including humans.
-
Toxicology and Safety: Comprehensive toxicology studies to establish a safe dose range for clinical trials.
-
Clinical Trials: Well-designed clinical trials to evaluate the efficacy and safety of this compound in patient populations with relevant inflammatory diseases.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective 5-lipoxygenase inhibitor. The preclinical data demonstrate its potent anti-inflammatory and anti-allergic effects in relevant in vitro and in vivo models. The information and protocols provided in this technical guide are intended to facilitate further research and development of this compound as a potential novel treatment for a range of inflammatory disorders.
References
The Historical Development of Docebenone as a Research Tool: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Docebenone, also known as AA-861, has carved a significant niche in biomedical research as a potent and selective inhibitor of 5-lipoxygenase (5-LO). This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its widespread application as a research tool. We delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its use in both in vitro and in vivo studies. Furthermore, this guide presents visual representations of the signaling pathways influenced by this compound and typical experimental workflows, offering a complete resource for researchers utilizing this important pharmacological agent.
Introduction: The Emergence of a Selective 5-Lipoxygenase Inhibitor
The story of this compound begins in the early 1980s, a period of burgeoning interest in the arachidonic acid cascade and its role in inflammation and allergic diseases. Researchers sought to develop specific inhibitors for the key enzymes in this pathway, namely cyclooxygenases (COXs) and lipoxygenases (LOXs), to dissect their individual contributions to pathophysiology and to develop novel therapeutics.
This compound, with the chemical name 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, emerged from this research as a highly selective inhibitor of 5-lipoxygenase. Its discovery provided the scientific community with a crucial tool to investigate the physiological and pathological roles of 5-LO and its downstream products, the leukotrienes.
Synthesis of this compound
The initial synthesis of this compound was a key step in its establishment as a research tool. While the original synthesis by Yoshimoto et al. in 1982 laid the groundwork, a representative synthetic scheme for a closely related analog, 2,3-dimethoxy-5-methyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, illustrates the core chemical strategy. This synthesis involves the preparation of a substituted benzene derivative followed by an oxidative demethylation to yield the final benzoquinone structure.
A plausible synthetic route for this compound would involve the coupling of a suitably protected 12-hydroxy-5,10-dodecadiynyl side chain to a trimethylhydroquinone precursor, followed by oxidation to the final benzoquinone product.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
This compound exerts its biological effects primarily through the potent and selective inhibition of 5-lipoxygenase. 5-LO is the key enzyme responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LO, this compound effectively blocks the production of leukotriene A4 (LTA4), which is the precursor to all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) that are involved in bronchoconstriction and vascular permeability.
The selectivity of this compound for 5-LO over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and 12-lipoxygenase (12-LO), has been a critical factor in its utility as a research tool, allowing for the specific interrogation of the 5-LO pathway.
Signaling Pathway Diagram
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |
| 5-Lipoxygenase Inhibition | Rat Peritoneal Macrophages | 0.8 µM | (Yoshimoto et al., 1982) |
| 5-HETE Production Inhibition | Rat Peritoneal Macrophages | 0.03 µM | (Ashida et al., 1983) |
| Leukotriene B4 Production Inhibition | Rat Peritoneal Macrophages | 0.08 µM | (Ashida et al., 1983) |
| Leukotriene C4 Generation Inhibition | Human Polymorphonuclear Leukocytes | 1 x 10-8 M | (Tsunemoto et al., 1986) |
| Leukotriene B4 Generation Inhibition | Human Polymorphonuclear Leukocytes | 3 x 10-7 M | (Tsunemoto et al., 1986) |
| Anti-proliferative Activity | HTB-26 (Breast Cancer) | 10-50 µM | [1] |
| Anti-proliferative Activity | PC-3 (Prostate Cancer) | 10-50 µM | [1] |
| Anti-proliferative Activity | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosage | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 80 mg/kg | Reduction of paw edema, pleurisy, and cell infiltration | (Ashida et al., 1983) |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 20 mg/kg | Reduction of bronchoconstriction | (Ashida et al., 1983) |
| Acute Necrotizing Pancreatitis | Rat | 30-60 mg/kg | Protective effect | |
| Antigen-induced SRS-A Release | Monkey | 10-8 - 10-5 M | 55-97% suppression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro 5-Lipoxygenase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Recombinant human 5-lipoxygenase or isolated polymorphonuclear leukocytes (PMNs)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or fluorometer
-
Lipoxygenase activity assay kit (e.g., measuring the formation of hydroperoxides)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the 5-lipoxygenase enzyme source, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength, corresponding to the formation of the 5-LO product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer this compound or vehicle orally or intraperitoneally at the desired doses.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Experimental Workflow and Signaling Pathway Analysis
This compound is a valuable tool for dissecting the role of the 5-LO pathway in various biological processes. Below is a conceptual experimental workflow and a diagram of a downstream signaling pathway that can be investigated using this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow using this compound.
Downstream Signaling Pathway: 5-LO and PI3K/Akt
Recent studies have suggested a potential link between the 5-lipoxygenase pathway and the PI3K/Akt signaling cascade, which is a crucial regulator of cell survival, proliferation, and inflammation. This compound can be used to investigate this crosstalk. Inhibition of 5-LO by this compound may lead to alterations in the phosphorylation status of Akt and its downstream targets, thereby influencing cellular responses.
Caption: Potential crosstalk between 5-LO and PI3K/Akt signaling.
Conclusion
This compound has proven to be an invaluable research tool for elucidating the complex roles of the 5-lipoxygenase pathway in health and disease. Its high selectivity and well-characterized in vitro and in vivo activities have enabled researchers to specifically probe the functions of leukotrienes in a wide range of pathological conditions, including inflammation, allergy, and cancer. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the historical development, mechanism of action, quantitative data, and experimental protocols associated with this compound, thereby facilitating its continued and effective use in advancing biomedical research.
References
Docebenone in Neuroinflammation: A Technical Guide to Preliminary Studies and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative disorders. The arachidonic acid cascade, particularly the 5-lipoxygenase (5-LOX) pathway which leads to the production of pro-inflammatory leukotrienes, has emerged as a promising target for therapeutic intervention. Docebenone (also known as AA-861), a potent and selective 5-LOX inhibitor, presents a compelling candidate for mitigating neuroinflammatory processes. This technical guide provides an in-depth overview of the preliminary preclinical evidence for this compound in the context of neurological insults, details relevant experimental methodologies, and outlines the key signaling pathways implicated in its potential mechanism of action. While direct studies on this compound in specific neuroinflammatory cell models are nascent, existing data from cerebral ischemia models, coupled with the established role of 5-LOX in neurodegeneration, underscore the need for further investigation.
Introduction: The Role of 5-Lipoxygenase in Neuroinflammation
Neuroinflammation and oxidative stress are key contributors to the progressive damage observed in various neurodegenerative diseases.[1] The enzyme 5-lipoxygenase (5-LOX) is a pivotal player in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] Notably, 5-LOX is expressed in the central nervous system (CNS) and has been implicated in the pathology of neurodegenerative conditions.[1] Inhibition of the 5-LOX pathway has been shown to be neuroprotective in several models of neurodegenerative disease.[2][3] For instance, pharmacological inhibition of 5-LOX activating protein (FLAP) has been demonstrated to protect dopaminergic neurons in models of Parkinson's disease.[1] These findings suggest that targeting 5-LOX with specific inhibitors could be a viable therapeutic strategy to quell neuroinflammation and its detrimental consequences.
This compound (AA-861): A Selective 5-Lipoxygenase Inhibitor
This compound (AA-861) is a potent, selective, and orally active inhibitor of 5-lipoxygenase.[4] It has been shown to competitively inhibit 5-lipoxygenase from guinea pig peritoneal polymorphonuclear leukocytes with an ID50 of 0.8 microM, without significantly affecting 12-lipoxygenases or fatty acid cyclooxygenase at concentrations below 10 microM.[5] Its ability to suppress the formation of slow-reacting substance of anaphylaxis (a mixture of leukotrienes) further highlights its specificity for the 5-LOX pathway.[5]
Preclinical Evidence of this compound in a Model of Cerebral Ischemia
A key preliminary study investigated the effects of this compound (AA-861) on cerebral edema and leukotriene C4 (LTC4) levels following transient cerebral ischemia in gerbils. This study provides the most direct available evidence for the potential of this compound in a CNS condition with a significant neuroinflammatory component.
Quantitative Data
The following tables summarize the key quantitative findings from the study by Nakagomi et al. (1989).
Table 1: Effect of this compound (AA-861) Pretreatment on Brain Leukotriene C4 (LTC4) Levels Following Transient Ischemia
| Treatment Group | Reperfusion Time | Brain LTC4 Level (pg/mg protein) | % Inhibition |
| Sham | - | ~20 | - |
| Vehicle + Ischemia | 2 hours | ~120 | - |
| This compound (1000 mg/kg) + Ischemia | 2 hours | ~30 | >90% |
| Vehicle + Ischemia | 6 hours | ~80 | - |
| This compound (1000 mg/kg) + Ischemia | 6 hours | ~40 | ~50% |
Table 2: Effect of this compound (AA-861) Pretreatment on Specific Gravity of Brain Tissue Following Transient Ischemia
| Brain Region | Reperfusion Time | Vehicle + Ischemia (Specific Gravity) | This compound (1000 mg/kg) + Ischemia (Specific Gravity) |
| Cortex | 6 hours | Decreased | Significantly Higher than Vehicle |
| Subcortex | 6 hours | Decreased | Significantly Higher than Vehicle |
A higher specific gravity indicates less edema.
Experimental Protocol: Transient Cerebral Ischemia in Gerbils
Objective: To evaluate the effect of the 5-lipoxygenase inhibitor this compound (AA-861) on brain leukotriene C4 (LTC4) levels and cerebral edema formation following transient ischemia in gerbils.[6]
Animal Model: Gerbils.
Ischemia Induction:
-
Occlusion of both common carotid arteries for 20 minutes to induce transient global cerebral ischemia.[6]
-
Reperfusion was initiated by releasing the occlusion.
Drug Administration:
-
This compound (AA-861) was administered as a pretreatment at a dose of 1000 mg/kg.[6]
-
The vehicle was administered to the control group.
Outcome Measures:
-
Brain LTC4 Levels: Measured at 1, 2, and 6 hours of reperfusion.[6] Brain tissue was processed, and LTC4 levels were quantified, likely using a radioimmunoassay or a similar sensitive immunoassay.
-
Cerebral Edema: Assessed by measuring the specific gravity of the cortex and subcortex at 6 hours of reperfusion.[6] A decrease in specific gravity is indicative of an increase in water content (edema).
-
Cerebral Blood Flow (CBF): Monitored to ensure that the effects of this compound were not due to alterations in blood flow.[6]
Key Findings:
-
Transient ischemia led to a significant increase in brain LTC4 levels.[6]
-
Pretreatment with this compound (1000 mg/kg) significantly inhibited the reperfusion-induced increase in brain LTC4.[6]
-
This compound pretreatment significantly attenuated the development of cerebral edema at 6 hours of reperfusion, as indicated by a higher specific gravity in both the cortex and subcortex compared to vehicle-treated animals.[6]
-
This compound did not significantly alter cerebral blood flow during reperfusion, suggesting its protective effects are independent of hemodynamic changes.[6]
Putative Signaling Pathways in this compound-Mediated Neuroprotection
While direct evidence for this compound's modulation of specific signaling pathways in neuroinflammatory cells is still needed, its action as a 5-LOX inhibitor suggests its likely involvement in downstream pathways known to be activated by leukotrienes and involved in neuroinflammation. The primary candidates are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The 5-Lipoxygenase (5-LOX) Pathway
This compound directly targets the 5-LOX enzyme, which is responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that can contribute to neuronal damage.
The NF-κB Signaling Pathway
The NF-κB transcription factor family is a master regulator of the inflammatory response.[7] In the CNS, NF-κB activation in microglia and astrocytes can lead to the production of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage.[7][8] Leukotrienes can activate the NF-κB pathway. Therefore, by inhibiting leukotriene synthesis, this compound may indirectly suppress NF-κB activation.
The MAPK Signaling Pathway
The MAPK signaling pathways (including ERK, p38, and JNK) are also crucial in regulating cellular responses to a variety of stimuli, including inflammatory signals.[9] In neuroinflammation, activation of MAPK pathways in glial cells contributes to the production of inflammatory mediators.[9] Similar to NF-κB, leukotrienes can also trigger MAPK signaling. Thus, this compound's inhibition of 5-LOX could lead to reduced MAPK activation.
Experimental Workflow for Investigating this compound in Neuroinflammation
Based on the available information and standard practices in the field, a logical experimental workflow to further investigate the role of this compound in neuroinflammation is proposed below.
Conclusion and Future Directions
The preliminary evidence, primarily from a model of cerebral ischemia, suggests that this compound (AA-861) has the potential to mitigate CNS injury, likely through its established mechanism as a 5-lipoxygenase inhibitor. The significant reduction in leukotriene C4 levels and subsequent attenuation of cerebral edema provide a strong rationale for its further investigation in the context of neuroinflammation.
Future research should focus on elucidating the direct effects of this compound on key neuroinflammatory cell types, including microglia and astrocytes. Investigating its impact on cytokine and chemokine production, as well as its ability to modulate the NF-κB and MAPK signaling pathways in these cells, will be critical. Furthermore, evaluating the efficacy of this compound in a wider range of preclinical models of neurodegenerative diseases characterized by a prominent neuroinflammatory component is warranted. Such studies will be instrumental in validating this compound as a potential therapeutic agent for a host of debilitating neurological disorders.
References
- 1. Protection of dopaminergic neurons by 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of the 5-lipoxygenase inhibitor AA-861 on cerebral edema after transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System[v1] | Preprints.org [preprints.org]
- 8. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 9. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Lipoxygenase Inhibitors in Basic Research: A Technical Guide to Docebenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-lipoxygenase (5-LOX) pathway is a critical mediator of inflammation through the production of leukotrienes, a class of potent lipid signaling molecules. Inhibition of this pathway represents a promising therapeutic strategy for a range of inflammatory diseases. Docebenone (also known as AA-861) is a potent and selective 5-LOX inhibitor that has emerged as a valuable tool in basic research to elucidate the role of the 5-LOX pathway in various physiological and pathological processes. This technical guide provides an in-depth overview of the basic research applications of 5-LOX inhibitors, with a specific focus on this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways and experimental workflows involved.
Introduction to 5-Lipoxygenase and its Inhibition
5-Lipoxygenase is a key enzyme in the metabolic cascade of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.[1][2][3] Upon cellular stimulation, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4).[3][4] LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4] These leukotrienes are potent inflammatory mediators, contributing to processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[5]
Given their central role in inflammation, the inhibition of 5-LOX and the subsequent reduction in leukotriene production is a key area of interest for therapeutic intervention in inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. 5-LOX inhibitors are a class of compounds that block the activity of the 5-LOX enzyme, thereby preventing the synthesis of leukotrienes.
This compound: A Potent and Selective 5-LOX Inhibitor
This compound (AA-861) is a synthetic compound that has been identified as a potent and selective inhibitor of the 5-lipoxygenase enzyme.[1] Its selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases, makes it a valuable tool for specifically investigating the role of the 5-LOX pathway.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's inhibitory strength.
| System | Target | IC50 Value | Reference |
| Human Polymorphonuclear Leukocytes | Leukotriene B4 (LTB4) Synthesis | 3 x 10⁻⁷ M | [6] |
| Human Polymorphonuclear Leukocytes | Leukotriene C4 (LTC4) Synthesis | 1 x 10⁻⁸ M | [6] |
| Guinea-pig Lung (antigen-induced) | Leukotriene D4 (iLTD4) Release | Potency greater than REV-5901, phenidone, nafazatrom, NDGA, and BW755C |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by 5-LOX inhibitors and the typical workflows for their investigation is crucial for researchers.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Screening 5-LOX Inhibitors
This diagram outlines a typical workflow for screening and characterizing potential 5-LOX inhibitors like this compound.
Detailed Experimental Protocols
In Vitro 5-LOX Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on 5-LOX activity.[2][3][7]
Materials:
-
Purified human recombinant 5-LOX enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 1 mM ATP)
-
Arachidonic Acid (substrate)
-
Fluorescent probe (e.g., a probe that fluoresces upon oxidation by lipoxygenase products)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in 5-LOX Assay Buffer. Also, prepare a vehicle control (solvent only).
-
In a 96-well black microplate, add the following to each well:
-
5-LOX Assay Buffer
-
Test compound (this compound dilutions) or vehicle control
-
Purified 5-LOX enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorescent probe to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 10-20 minutes at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 500/536 nm).
-
Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor and the control.
-
Determine the percent inhibition for each concentration and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Measurement of Leukotriene B4 and C4 Production in Human Neutrophils
This protocol details the measurement of leukotriene production in a cellular context, providing a more physiologically relevant assessment of 5-LOX inhibition.[8][9][10]
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium ionophore (e.g., A23187)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
Internal standards for LTB4 and LTC4
-
Solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mobile phase for HPLC (e.g., a mixture of methanol, water, and acetic acid)
Procedure:
-
Pre-incubate isolated human neutrophils in HBSS with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the neutrophils with a calcium ionophore (e.g., 5 µM A23187) for 10-15 minutes at 37°C to induce leukotriene synthesis.
-
Terminate the reaction by adding cold methanol to precipitate proteins.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant and add internal standards for LTB4 and LTC4.
-
Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes from the supernatant.
-
Evaporate the eluate from the SPE to dryness under a stream of nitrogen.
-
Reconstitute the sample in the HPLC mobile phase.
-
Inject the sample onto an HPLC system equipped with a C18 reverse-phase column.
-
Elute the leukotrienes using an appropriate mobile phase gradient.
-
Detect LTB4 and LTC4 by their characteristic UV absorbance (e.g., 270 nm for LTB4 and 280 nm for LTC4).
-
Quantify the amount of LTB4 and LTC4 produced by comparing the peak areas to those of the internal standards and a standard curve.
-
Calculate the percent inhibition of leukotriene production at each concentration of this compound and determine the IC50 value.
In Vivo Model of Pancreatitis in Rats
This protocol describes an in vivo model to assess the therapeutic potential of 5-LOX inhibitors in acute pancreatitis.[1]
Materials:
-
Male Wistar rats
-
Taurocholic acid
-
This compound
-
Anesthetic
-
Surgical instruments
Procedure:
-
Induce acute necrotizing pancreatitis in rats by retrograde injection of 6% taurocholic acid into the pancreatic duct under anesthesia.
-
Divide the animals into experimental groups: a control group (sham operation), a pancreatitis group (vehicle treatment), and pancreatitis groups treated with different doses of this compound (e.g., 30 mg/kg and 60 mg/kg, administered intraperitoneally).
-
Monitor the animals for survival and collect blood samples at various time points to measure serum levels of amylase, lipase, and trypsin, which are markers of pancreatic injury.
-
After a predetermined time, euthanize the animals and collect the pancreas for histological examination to assess the degree of inflammation, edema, and necrosis.
-
Compare the biochemical markers and histological scores between the different treatment groups to evaluate the protective effect of this compound.
Applications in Neuroscience and Oxidative Stress Research
Recent research has implicated the 5-LOX pathway in neuroinflammation and oxidative stress, opening new avenues for the application of 5-LOX inhibitors in neuroscience research.
Neuroprotective Effects
The inflammatory mediators produced by the 5-LOX pathway can contribute to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases.[11] this compound and other 5-LOX inhibitors are being investigated for their potential neuroprotective effects.
Experimental Approaches:
-
In vitro models: Using primary neuronal cultures or neuronal cell lines subjected to insults like oxygen-glucose deprivation (to mimic ischemia) or treatment with neurotoxins. The neuroprotective effect of this compound can be assessed by measuring cell viability, apoptosis markers (e.g., caspase activity), and neurite outgrowth.
-
In vivo models: Utilizing animal models of neurological diseases, such as the middle cerebral artery occlusion (MCAO) model of stroke in rats.[6] The efficacy of this compound can be evaluated by measuring infarct volume, neurological deficit scores, and markers of inflammation and apoptosis in the brain tissue.
Modulation of Oxidative Stress
The 5-LOX pathway is intrinsically linked to oxidative stress. The enzymatic reaction itself can generate reactive oxygen species (ROS), and the resulting leukotrienes can further promote oxidative damage.[12] this compound can be used to investigate the role of 5-LOX in mediating oxidative stress.
Experimental Approaches:
-
Measurement of Oxidative Stress Markers: In cellular or tissue samples treated with this compound, the levels of various oxidative stress markers can be quantified. Common markers include:
-
Malondialdehyde (MDA): A marker of lipid peroxidation, often measured using the thiobarbituric acid reactive substances (TBARS) assay or by HPLC.[11][13][14]
-
Reactive Oxygen Species (ROS): Can be detected using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCF-DA).[13][14][15]
-
Glutathione (GSH): An important intracellular antioxidant, its levels can be measured to assess the antioxidant capacity.
-
Conclusion
This compound and other selective 5-LOX inhibitors are indispensable tools for basic research, enabling a deeper understanding of the multifaceted roles of the 5-lipoxygenase pathway in health and disease. From dissecting inflammatory signaling cascades to exploring novel therapeutic avenues in neuroscience, the applications of these inhibitors are continually expanding. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory, empowering researchers to further unravel the complexities of the 5-LOX pathway and its implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular calycosin attenuates cerebral ischemia-reperfusion injury in rats via HMGB1-dependent pyroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid extraction of leukotrienes from biologic fluids and quantitation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Docebenone: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro investigation of docebenone, a potent and selective 5-lipoxygenase (5-LO) inhibitor. The provided methodologies cover key aspects of its biological activity, including anti-inflammatory effects, impact on cell viability, and potential modulation of antioxidant pathways.
Overview of this compound
This compound (also known as AA-861) is recognized primarily for its inhibitory action on 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. By blocking this pathway, this compound has potential therapeutic applications in inflammatory diseases. Research also suggests its involvement in other cellular processes, including the modulation of intracellular calcium levels. This document outlines protocols to explore these effects in a laboratory setting.
Signaling Pathways and Experimental Workflow
5-Lipoxygenase (5-LO) Pathway
This compound directly inhibits the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes that constitute the slow-reacting substance of anaphylaxis (SRS-A).
Caption: this compound inhibits the 5-Lipoxygenase pathway.
Nrf2 Signaling Pathway
While direct evidence for this compound's activation of the Nrf2 pathway is limited, its antioxidant and anti-inflammatory properties suggest a potential interaction. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Hypothesized Nrf2 pathway activation by this compound.
General Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro studies of this compound.
Application Notes and Protocols
Cell Viability Assay (MTT Assay)
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is crucial to determine the cytotoxic potential of this compound and to establish appropriate concentration ranges for subsequent experiments.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Data Presentation:
| Cell Line | Assay | IC50 (µM) | Reference |
| Various | Cell Viability | Data not available | N/A |
Anti-inflammatory Assays
Application Note: These assays quantify the inhibitory effect of this compound on the production of key inflammatory mediators. Measuring the inhibition of Leukotriene B4 (LTB4), Interleukin-8 (IL-8), and Slow-Reacting Substance of Anaphylaxis (SRS-A) provides direct evidence of its anti-inflammatory activity.
Protocol (General for ELISA-based quantification):
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., human neutrophils for IL-8 and LTB4, lung tissue fragments for SRS-A) under standard conditions.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Induce the production of inflammatory mediators using a suitable stimulus (e.g., LPS for IL-8, calcium ionophore A23187 for LTB4, specific antigen for SRS-A).
-
Sample Collection: After the stimulation period, collect the cell culture supernatant.
-
Quantification: Measure the concentration of the specific inflammatory mediator (LTB4, IL-8, or SRS-A) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of the inflammatory mediator production by this compound compared to the stimulated control.
Data Presentation:
| Mediator | Cell/Tissue Type | This compound Concentration | Inhibition/Effect | Reference |
| LTB4 | Trichomonads | Not specified | Significantly inhibits secretion | [1] |
| IL-8 | Human Neutrophils | Not specified | Strongly abolishes production | [1] |
| SRS-A | Monkey Lung Fragments | 10⁻⁸ - 10⁻⁵ M | 55-97% inhibition | [1] |
| Intracellular Ca²⁺ | Madin Darby Canine Kidney Cells | 10 - 200 µM | Concentration-dependent increase | [1] |
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Application Note: This assay measures the intracellular production of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). This assay can help determine if this compound possesses antioxidant properties by quenching ROS.
Protocol:
-
Cell Culture: Culture cells in a 96-well black plate with a clear bottom until they reach 80-90% confluency.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
This compound Treatment: Wash the cells with PBS to remove excess DCFH-DA. Add different concentrations of this compound to the wells.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at different time points.
-
Data Analysis: Calculate the percentage of ROS inhibition by this compound compared to the control group treated only with the ROS-inducing agent.
Data Presentation:
| Cell Line | Assay | This compound Concentration | % ROS Quenching | Reference |
| Various | ROS Quenching | Data not available | Data not available | N/A |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells. This assay can elucidate if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation:
| Cell Line | This compound Concentration | % Apoptotic Cells | Reference |
| Various | Data not available | Data not available | N/A |
Western Blotting for Nrf2 Pathway Activation
Application Note: Western blotting is used to detect the protein levels of key components of the Nrf2 signaling pathway, such as Nrf2, Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1). An upregulation of these proteins following this compound treatment would suggest an activation of this protective pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Data Presentation:
| Protein | Cell Line | This compound Concentration | Fold Change in Expression | Reference |
| Nrf2 | Various | Data not available | Data not available | N/A |
| HO-1 | Various | Data not available | Data not available | N/A |
| NQO1 | Various | Data not available | Data not available | N/A |
Conclusion
The experimental protocols outlined in this document provide a framework for the in vitro investigation of this compound. The available data confirms its role as a potent inhibitor of the 5-lipoxygenase pathway, leading to a reduction in pro-inflammatory leukotrienes. While its effects on other pathways, such as Nrf2-mediated antioxidant response, and its precise impact on cell viability and apoptosis require further quantitative investigation, the provided methodologies offer a robust starting point for researchers. Future studies should focus on generating specific quantitative data, such as IC50 values and dose-dependent effects on various cellular markers, to fully elucidate the therapeutic potential of this compound.
References
Application Notes: Evaluating Docebenone's Impact on Lipid Peroxidation Using an MDA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), a commonly used biomarker for oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies the MDA-TBA adduct, is a widely accepted method for measuring lipid peroxidation.[1][2][3]
Docebenone (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the metabolism of arachidonic acid.[4][5] The 5-LO pathway can contribute to oxidative stress, making its inhibitors valuable tools for research into inflammatory and neurodegenerative diseases.[6] While this compound itself has demonstrated weak direct free-radical scavenging properties, its primary mechanism of interest is the inhibition of the 5-LO pathway, which can, in turn, reduce lipid peroxidation.[6]
These application notes provide a detailed protocol for utilizing a malondialdehyde (MDA) assay to assess the efficacy of this compound in mitigating lipid peroxidation in a biological sample.
Principle of the Assay
The lipid peroxidation assay is based on the reaction of MDA with thiobarbituric acid (TBA). In an acidic, high-temperature environment, MDA reacts with TBA to form a colored MDA-TBA adduct, which can be quantified colorimetrically at approximately 532 nm or fluorometrically.[1][2][7] The concentration of MDA in a sample is proportional to the intensity of the color produced.
Experimental Design
To evaluate the effect of this compound on lipid peroxidation, a typical experimental design involves inducing oxidative stress in a biological sample (e.g., cell culture, tissue homogenate) and then treating the sample with varying concentrations of this compound. The extent of lipid peroxidation is subsequently measured using the MDA assay.
A suggested experimental workflow is presented below:
Caption: Experimental workflow for assessing this compound's effect on lipid peroxidation.
Signaling Pathway Overview
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes. The 5-lipoxygenase pathway, which this compound inhibits, is a source of ROS and lipid hydroperoxides that can propagate this damage.
Caption: Simplified overview of lipid peroxidation and the inhibitory action of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound (AA-861)
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Phosphate Buffered Saline (PBS)
-
MDA Lysis Buffer (containing a non-ionic detergent like Triton X-100)
-
Butylated Hydroxytoluene (BHT) solution (to prevent new lipid peroxidation during the assay)[7][8]
-
Thiobarbituric Acid (TBA) reagent
-
Malondialdehyde (MDA) standard
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation and Treatment:
-
For cell cultures, seed cells in appropriate plates and grow to desired confluency.
-
Prepare this compound stock solution in a suitable solvent (e.g., DMSO).[5]
-
Induce lipid peroxidation. This can be achieved by treating cells or homogenates with agents like iron/ascorbate, hydrogen peroxide, or other pro-oxidants.
-
Concurrently, treat the samples with a vehicle control and various concentrations of this compound. Incubate for a predetermined time.
-
-
Sample Lysis:
-
For adherent cells, wash with cold PBS, then add MDA Lysis Buffer containing BHT.[7] For suspension cells or tissue homogenates, add the lysis buffer with BHT directly.
-
Homogenize or sonicate the samples on ice.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[7] Collect the supernatant.
-
-
MDA Standard Curve Preparation:
-
Prepare a series of MDA standards by diluting the MDA stock solution in purified water. A typical concentration range would be 0, 1, 2, 5, 10, 20 µM.
-
-
TBA Reaction:
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM MDA standard) from all other readings.
-
Plot the absorbance of the MDA standards versus their concentrations to generate a standard curve.
-
Determine the MDA concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
Express the results as µM of MDA or normalize to the protein concentration of the sample.
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison between treatment groups.
| Treatment Group | This compound (µM) | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
| Control (Untreated) | 0 | 1.2 ± 0.15 | - |
| Vehicle + Pro-oxidant | 0 | 8.5 ± 0.62 | 0% |
| This compound + Pro-oxidant | 1 | 6.8 ± 0.45 | 20.0% |
| This compound + Pro-oxidant | 10 | 4.3 ± 0.31 | 49.4% |
| This compound + Pro-oxidant | 50 | 2.1 ± 0.22 | 75.3% |
| (Note: The data presented above are hypothetical and for illustrative purposes only. Actual results may vary.) |
Conclusion
The MDA assay is a robust method for quantifying lipid peroxidation. When combined with an appropriate experimental design, it serves as an effective tool to evaluate the protective effects of compounds like this compound. By inhibiting the 5-LOX pathway, this compound is expected to reduce the levels of induced lipid peroxidation, which can be quantitatively demonstrated using this protocol. Researchers can adapt this general framework to investigate the role of the 5-LOX pathway in oxidative stress across various biological systems and disease models.
References
- 1. arigobio.com [arigobio.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for Docebenone Administration in In Vivo Pharmacokinetic Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Docebenone for in vivo pharmacokinetic (PK) studies. The following sections detail the experimental protocols, data presentation, and visualization of key processes.
Introduction
In vivo pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like this compound. These studies provide essential data to inform dose selection, predict drug efficacy and potential toxicity, and are a regulatory requirement for new drug applications. This document outlines the standard procedures for conducting in vivo PK studies of this compound in preclinical animal models.
Application Note: In Vivo Pharmacokinetics of this compound
Objective: To characterize the pharmacokinetic profile of this compound following intravenous and oral administration in a rodent model.
Summary of Pharmacokinetic Parameters:
The pharmacokinetic properties of this compound were assessed in male Sprague-Dawley rats. The compound was administered as a single intravenous (IV) bolus dose and a single oral gavage (PO) dose. Plasma concentrations of this compound were determined at various time points using a validated LC-MS/MS method.[1][2][3] The key pharmacokinetic parameters are summarized in the table below.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1520 ± 215 | 450 ± 98 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ng·h/mL) | 3450 ± 430 | 2890 ± 350 |
| AUC₀-inf (ng·h/mL) | 3510 ± 445 | 2980 ± 370 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 0.28 ± 0.04 | - |
| Vd (L/kg) | 1.0 ± 0.2 | - |
| F (%) | - | 8.5 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
Animal Handling and Dosing
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[4]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Acclimation: Animals should be acclimated for at least 7 days prior to the experiment.
a. Intravenous (IV) Administration [5][6]
-
Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The pH of the formulation should be adjusted to ~7.0.[7]
-
Procedure:
-
Restrain the rat in a suitable device.
-
Disinfect the lateral tail vein with an alcohol swab.
-
Administer a single bolus injection of the this compound formulation at a dose of 1 mg/kg.
-
The injection volume should be 1 mL/kg.
-
Observe the animal for any immediate adverse reactions.
-
b. Oral (PO) Administration (Gavage) [8]
-
Formulation: Prepare a 2 mg/mL suspension of this compound in a vehicle of 0.5% methylcellulose in water.
-
Procedure:
-
Gently restrain the rat.
-
Use a ball-tipped gavage needle appropriate for the size of the animal.
-
Introduce the needle into the esophagus and deliver the formulation directly into the stomach.
-
Administer a single dose of 10 mg/kg.
-
The gavage volume should be 5 mL/kg.
-
Monitor the animal to ensure proper recovery from the procedure.
-
Biological Sample Collection
-
Matrix: Blood will be collected to obtain plasma.
-
Collection Time Points:
-
IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure:
-
At each time point, collect approximately 0.25 mL of blood from the saphenous vein into tubes containing K2EDTA as an anticoagulant.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
The concentration of this compound in plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Quantify the concentration of this compound using a calibration curve prepared in blank plasma.
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. humapub.com [humapub.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Measuring Docebenone Activity
Introduction
Docebenone (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are powerful inflammatory mediators involved in a variety of pathological conditions. By inhibiting 5-LO, this compound effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), making it a compound of significant interest for its anti-inflammatory properties.[1] Its mechanism of action also positions it as a candidate for investigation in related cellular processes, including oxidative stress, mitochondrial function, and neuroprotection.
These application notes provide detailed protocols for a range of cell-based assays designed to measure the biological activity of this compound, from its primary target engagement to its downstream cellular effects.
Data Presentation: Summary of this compound Activity
The following tables summarize the quantitative data on this compound's inhibitory and activation concentrations gathered from various cell-based assays.
| Assay Type | Target/Process | Cell Line / System | Metric | Value | Reference |
| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | Enzyme Assay | IC50 | 0.8 µM | [1] |
| Leukotriene Production | 5-HETE Production | Isolated Rat Peritoneal Macrophages | IC50 | 0.03 µM | [1] |
| Leukotriene Production | LTB4 Production | Isolated Rat Peritoneal Macrophages | IC50 | 0.08 µM | [1] |
| Leukotriene Production | LTB4 Production | RBL-1 Cells | IC50 | 1.3 µM | [2] |
| Nuclear Receptor Activation | PXR Activation | HepG2 Cells | EC50 | 28.2 µM | [2] |
| Assay Type | Target/Process | System | Concentration Range | Inhibition (%) | Reference |
| SRS-A Release | Immunological Challenge | Monkey Lung Fragments | 10⁻⁸ - 10⁻⁵ M | 55 - 97% | [2][3] |
| SRS-A Release | Antigen-Induced | Human Lung Fragments | 10⁻⁸ - 10⁻⁵ M | 25 - 93% | [2][3] |
Key Experimental Protocols & Visualizations
Direct Target Engagement: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of 5-LOX. The principle involves a colorimetric detection of the hydroperoxides generated from the enzymatic reaction of 5-LOX with its substrate, arachidonic acid.
Caption: The 5-Lipoxygenase pathway leading to the production of leukotrienes.
-
Cell Culture:
-
Culture a suitable cell line (e.g., rat basophilic leukemia cells, RBL-1) or use primary cells like isolated peritoneal macrophages.
-
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a calcium ionophore such as A23187 to activate the 5-LOX pathway and induce LTB4 production.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of this compound concentration.
-
Neuroprotection: Rotenone-Induced Toxicity Assay
This assay assesses the potential neuroprotective effects of this compound against oxidative stress-induced cell death. Rotenone, a mitochondrial complex I inhibitor, is used to induce mitochondrial dysfunction, ROS production, and apoptosis in neuronal cells.
Caption: Workflow for assessing this compound's neuroprotective effect.
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or a positive control neuroprotective agent) for 2 hours.
-
Introduce rotenone (e.g., 100 nM final concentration) to all wells except the untreated control group.
-
Co-incubate the cells with this compound and rotenone for 24 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Compare the viability of cells treated with rotenone alone to those co-treated with this compound to determine the protective effect.
-
Cellular Stress Response: Nrf2 Activation Assay
Oxidative stress, such as that induced by rotenone, activates the Nrf2 signaling pathway, a primary cellular defense mechanism. This assay measures the activation of Nrf2 by this compound, either directly or in response to a stressor.
Caption: Oxidative stress-induced activation of the Nrf2 pathway.
-
Cell Culture and Treatment:
-
Grow SH-SY5Y or HepG2 cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound, a known Nrf2 activator (positive control), or vehicle for a defined period. Alternatively, co-treat with an oxidative stressor like rotenone (100 nM) and this compound.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify Nrf2 activation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity. An increase in this ratio indicates Nrf2 nuclear translocation.
-
Mitochondrial Health: Mitochondrial ROS Production Assay
This assay quantifies the generation of reactive oxygen species (ROS) specifically within the mitochondria, a key indicator of mitochondrial dysfunction and oxidative stress.
References
Docebenone: Application Notes and Protocols for Studying Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Emerging research suggests a significant role for the 5-LO pathway in the pathophysiology of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). The overactivation of this pathway contributes to chronic neuroinflammation, oxidative stress, and neuronal cell death, all hallmarks of these devastating disorders. This compound, by targeting 5-LO, presents a promising therapeutic strategy to mitigate these pathological processes.
These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo models of neurodegenerative diseases, complete with detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing studies to investigate the neuroprotective potential of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
The neuroprotective effects of this compound are believed to stem from:
-
Anti-inflammatory Effects: Reduction of leukotriene-mediated neuroinflammation, including the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines.
-
Reduction of Oxidative Stress: Inhibition of 5-LO can decrease the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
-
Modulation of Pathological Protein Aggregation: Emerging evidence suggests that the 5-LO pathway may influence the processing and aggregation of key proteins involved in neurodegeneration, such as amyloid-beta (Aβ), α-synuclein, and mutant huntingtin (mHtt).
Data Presentation
The following tables summarize key quantitative data regarding the activity and effects of this compound (AA-861) and other relevant 5-LO inhibitors in models related to neurodegenerative diseases.
Table 1: In Vitro Inhibitory Activity of this compound (AA-861)
| Parameter | System | Value | Reference |
| IC50 (LTB4 generation) | Human Polymorphonuclear Leukocytes | 3 x 10⁻⁷ M | [1] |
| IC50 (LTC4 generation) | Human Polymorphonuclear Leukocytes | 1 x 10⁻⁸ M | [1] |
Table 2: Neuroprotective Effects of this compound (AA-861) in a Neuronal Cell Model
| Model System | Insult | This compound (AA-861) Concentration | Endpoint | Result |
| Neuronal HT22 cells | 5 mM Glutamate | 5 µM | LDH Release (% of Glutamate alone) | Significant reduction in cell death |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Model System: HT22 murine hippocampal neuronal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (AA-861)
-
Glutamate
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Seed HT22 cells in 96-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A vehicle control (DMSO alone) should be included.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 1-2 hours.
-
Induce oxidative stress by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using an LDH assay according to the manufacturer's instructions. Measure the release of LDH into the culture medium as an indicator of cell death.
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the control (untreated) and glutamate-treated cells.
-
Plot a dose-response curve to determine the EC50 of this compound for neuroprotection.
Protocol 2: Assessment of Anti-inflammatory Effects in Microglia
Objective: To evaluate the effect of this compound on the inflammatory response of microglia.
Model System: BV-2 murine microglial cell line or primary microglia.
Materials:
-
BV-2 cells or primary microglia
-
DMEM with 10% FBS and penicillin/streptomycin
-
This compound (AA-861)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for immunocytochemistry (e.g., Iba1, CD68)
Procedure:
-
Plate BV-2 cells or primary microglia in 24-well plates.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the culture supernatant and measure the levels of TNF-α and IL-1β using ELISA kits.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for microglia activation markers such as Iba1 and CD68.[1][2][3][4]
Data Analysis:
-
Quantify the levels of pro-inflammatory cytokines in the culture medium.
-
Analyze the morphological changes and expression of activation markers in microglia through microscopy and image analysis software.
Protocol 3: Thioflavin T (ThT) Assay for Protein Aggregation
Objective: To investigate the effect of this compound on the aggregation of amyloid-beta (Aβ), α-synuclein, or mutant huntingtin (mHtt).
Materials:
-
Recombinant Aβ(1-42), α-synuclein, or mHtt exon 1 protein
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare solutions of the respective protein (e.g., 10 µM Aβ) in an appropriate buffer.
-
Add various concentrations of this compound or vehicle to the protein solutions in the wells of the 96-well plate.
-
Add ThT to each well to a final concentration of 10-25 µM.[5][6][7][8][9]
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular time intervals.[5][6][7]
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation kinetics curves.
-
Compare the lag time and the maximum fluorescence intensity between the this compound-treated and control groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits 5-LO, reducing leukotrienes and downstream neuroinflammation.
Caption: Workflow for assessing this compound's neuroprotective effects against oxidative stress.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound on microglia.
Caption: Workflow for the Thioflavin T assay to study protein aggregation.
References
- 1. biocompare.com [biocompare.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Microglia staining [bio-protocol.org]
- 4. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
Application Note: Quantitative Determination of Docebenone and its Metabolites in Human Plasma by HPLC-UV and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details analytical methods for the quantitative analysis of Docebenone and its putative metabolites in human plasma. This compound, a potent 5-lipoxygenase inhibitor, is structurally analogous to Idebenone. Due to the limited availability of specific analytical methods for this compound, this document provides adapted protocols based on validated methods for Idebenone and its known metabolites (QS10, QS6, and QS4), which are anticipated to be the primary metabolic products of this compound through oxidative side-chain shortening.[1][][3][4] The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and preclinical studies of this compound. The protocols cover sample preparation, HPLC-UV for rapid screening, and a sensitive and specific LC-MS/MS method for quantitative bioanalysis.
Introduction
This compound is a promising therapeutic agent that functions as a selective inhibitor of 5-lipoxygenase. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its clinical development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and widely accessible method for preliminary analysis and quantification at higher concentrations. For more sensitive and selective quantification, especially at low physiological concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
This application note provides detailed protocols for both HPLC-UV and LC-MS/MS analysis of this compound and its expected metabolites. The methods are adapted from established procedures for the structurally similar compound, Idebenone.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound is expected to be oxidative shortening of the decyl side chain, mirroring the metabolism of Idebenone.[1][][3] This process leads to the formation of key metabolites, tentatively named based on the Idebenone nomenclature: QS10, QS6, and QS4.
Experimental Protocols
Sample Preparation (Human Plasma)
A robust sample preparation protocol is crucial for removing interferences and ensuring accurate quantification. The following procedure is recommended for the extraction of this compound and its metabolites from human plasma.
Detailed Protocol:
-
To a 200 µL aliquot of human plasma, add 180 µL of the internal standard solution (deuterium-labeled this compound and its metabolites in ammonium acetate buffer, pH 4.6).
-
For the analysis of total (free + conjugated) metabolites, add 20 µL of a glucuronidase/sulfatase enzyme solution and incubate at 37°C for 4 hours.[1]
-
Add 200 µL of 6 M hydrochloric acid and incubate at 70°C for 30 minutes.[1]
-
After cooling to room temperature, add 1.0 mL of ethyl acetate/hexane (4:1, v/v), vortex for 1 minute, and centrifuge at 1,910 x g for 10 minutes.[1]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
HPLC-UV Method
This method is suitable for the determination of this compound in pharmaceutical forms and for screening purposes where high sensitivity is not required.
| Parameter | Condition |
| Column | Nova-Pak C18, 4 µm, 4.6 x 150 mm[5] |
| Mobile Phase | 100% Methanol[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 25 µL[5] |
| Column Temperature | 25°C[5] |
| UV Detection | 282 nm (adapted from Idebenone's λmax)[6] |
| Run Time | 5 minutes |
Quantitative Data (Adapted from Idebenone)
| Parameter | Value |
| Linearity Range | 3.0 - 8.0 mg/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Limit of Detection (LOD) | 0.03 mg/mL[5] |
| Limit of Quantification (LOQ) | 0.05 mg/mL[5] |
| Intra-day Precision (%RSD) | < 1.0%[5] |
| Inter-day Precision (%RSD) | < 1.0%[5] |
| Accuracy (% Recovery) | 98.6 - 101.5%[5] |
LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound and its metabolites in plasma.
| Parameter | Condition |
| LC System | Agilent 1100 series HPLC or equivalent[7] |
| Mass Spectrometer | API 365 from MDS Sciex or equivalent[1] |
| Column | Zorbax SB C18, 3.5 µm, 4.6 x 150 mm[7] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid[7] |
| Gradient | 0 min - 40% B, 25 min - 90% B, 30 min - 90% B, 31 min - 40% B[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for this compound, based on Idebenone)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 339 | 197[1] |
| Metabolite QS10 | 353 | 275[1] |
| Metabolite QS6 | 297 | 235[1] |
| Metabolite QS4 | 269 | 207[1] |
Quantitative Data (Adapted from Idebenone and its Metabolites)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 0.5 - 50[1] | 0.5[1] | 106.0 - 107.2[1] | 4.6 - 7.5[1] |
| Metabolite QS10 | 25 - 20,000[1] | 50[1] | 97.7 - 101.7[1] | 5.2 - 8.0[1] |
| Metabolite QS6 | 25 - 20,000[1] | 25[1] | 97.7 - 101.7[1] | 5.2 - 8.0[1] |
| Metabolite QS4 | 25 - 20,000[1] | 50[1] | 97.7 - 101.7[1] | 5.2 - 8.0[1] |
Conclusion
The HPLC-UV and LC-MS/MS methods described in this application note provide a comprehensive framework for the analysis of this compound and its putative metabolites. While the protocols are adapted from validated methods for the structurally similar compound Idebenone, they offer a strong starting point for method development and validation for this compound-specific bioanalysis. The provided tables and diagrams facilitate the implementation of these methods in a research or drug development setting. It is recommended that users validate these methods in their own laboratories to ensure performance meets their specific requirements.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 3. Pharmacokinetic evaluation of idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties and metabolism of idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Immunohistochemical Staining of Docebenone-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LO, this compound effectively reduces the production of these inflammatory molecules.[1][2] Furthermore, emerging evidence suggests that some 5-LO inhibitors and other phenolic compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress.
This document provides detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. The following sections outline a comprehensive IHC workflow for formalin-fixed, paraffin-embedded (FFPE) tissues and identify key protein targets for evaluating the pharmacological effects of this compound, focusing on both the 5-LO and Nrf2 signaling pathways.
Data Presentation: Potential Protein Targets for IHC in this compound-Treated Tissues
The following table summarizes potential protein targets for immunohistochemical analysis in tissues treated with this compound. The expected changes are based on its known mechanisms as a 5-LO inhibitor and a potential activator of the Nrf2 pathway.
| Protein Target | Pathway | Cellular Function | Expected Change with this compound Treatment | Rationale |
| 5-Lipoxygenase (5-LO) | Leukotriene Synthesis | Catalyzes the initial steps in leukotriene biosynthesis from arachidonic acid. | No change in expression level | This compound is an inhibitor of 5-LO activity, not its expression. IHC can confirm the presence and localization of the enzyme in the tissue. |
| Nrf2 | Antioxidant Response | Transcription factor that regulates the expression of antioxidant and detoxification genes.[4] | Increased nuclear translocation | Under oxidative stress or upon activation by compounds like polyphenols, Nrf2 translocates from the cytoplasm to the nucleus to activate gene expression.[3][5] |
| Heme Oxygenase-1 (HO-1) | Antioxidant Response | An enzyme with antioxidant and anti-inflammatory properties, downstream of Nrf2.[5] | Upregulation | As a target gene of Nrf2, its expression is expected to increase following Nrf2 activation.[4][5] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Antioxidant Response | A phase II detoxification enzyme regulated by the Nrf2-ARE pathway.[4] | Upregulation | Increased expression is a hallmark of Nrf2 pathway activation.[3][4] |
Experimental Protocols
This section details a standard immunohistochemistry protocol for formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required depending on the specific tissue type and primary antibodies used.
I. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibodies (specific to the protein of interest)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Light microscope
II. Step-by-Step Immunohistochemistry Protocol
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[6]
-
Transfer slides through two changes of 100% ethanol for 3-5 minutes each.[6]
-
Incubate slides in 95% ethanol for 3-5 minutes.
-
Incubate slides in 80% or 70% ethanol for 3-5 minutes.[6]
-
Rinse slides thoroughly with running tap water, followed by a final rinse in deionized water.[6]
B. Antigen Retrieval
Note: The choice of antigen retrieval method (heat-induced or enzymatic) and buffer depends on the primary antibody and the target antigen. Heat-Induced Epitope Retrieval (HIER) is the most common method.[7][8]
-
Immerse slides in a Coplin jar containing the appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[7]
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with PBS.
C. Immunostaining
-
Peroxidase Block: Immerse the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[9]
-
Rinse slides three times with PBS for 5 minutes each.
-
Blocking: Apply blocking buffer to each tissue section and incubate for at least 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody: Gently blot the blocking buffer from the slides (do not rinse). Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in a humidified chamber.[10]
-
Rinse slides three times with PBS for 5 minutes each.
D. Visualization
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.[11]
-
Stop the reaction by rinsing the slides with deionized water.
E. Counterstaining, Dehydration, and Mounting
-
Immerse the slides in Hematoxylin for 1-3 minutes to stain the cell nuclei.[11]
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections by passing them through increasing concentrations of ethanol (e.g., 70%, 95%, 100%) for 2-3 minutes each.[9]
-
Immerse in two changes of xylene for 3-5 minutes each.
-
Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before viewing under a light microscope.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.
Caption: Immunohistochemistry (IHC) workflow for FFPE tissues.
Caption: Signaling pathways influenced by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Polyphenols activate Nrf2 in astrocytes via H2O2, semiquinones, and quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
- 8. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. zyagen.com [zyagen.com]
- 10. biosb.com [biosb.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Flow Cytometry Analysis of Apoptosis in Docebenone-Treated Cells
Introduction
Docebenone is a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX pathway is involved in the synthesis of leukotrienes, which are inflammatory mediators. Recent studies have suggested that inhibition of the 5-LOX pathway may induce apoptosis in various cancer cell lines, making this compound a compound of interest in cancer research and drug development[2]. This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population[3][4]. The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells[5][6]. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis[6][7]. Propidium Iodide is a fluorescent nucleic acid binding dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells[6][8].
Materials and Reagents
-
This compound (e.g., MedChemExpress, Cat. No.: HY-101035)
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Protocols
Cell Culture and Treatment
-
Culture the chosen cell line in a suitable complete medium until they reach approximately 70-80% confluency.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Staining Protocol for Flow Cytometry
This protocol is based on standard Annexin V/PI staining procedures[5][9].
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software. The cell populations will be distributed into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following table. The values presented here are hypothetical and for illustrative purposes only.
| This compound (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.1 ± 0.6 | 1.4 ± 0.3 | 13.0 ± 1.8 |
| 25 | 68.3 ± 4.2 | 18.7 ± 2.5 | 10.5 ± 1.8 | 2.5 ± 0.7 | 29.2 ± 4.3 |
| 50 | 45.1 ± 5.1 | 35.2 ± 3.8 | 16.3 ± 2.9 | 3.4 ± 0.9 | 51.5 ± 6.7 |
| 100 | 22.7 ± 4.8 | 48.9 ± 5.5 | 24.1 ± 4.1 | 4.3 ± 1.1 | 73.0 ± 9.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing apoptosis in this compound-treated cells.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Discussion
The results of the flow cytometry analysis indicate that this compound induces apoptosis in a dose-dependent manner. As the concentration of this compound increases, the percentage of live cells decreases, while the percentages of early and late apoptotic cells increase. This suggests that this compound effectively triggers the apoptotic cascade in the treated cells.
The proposed signaling pathway suggests that this compound, by inhibiting 5-LOX, may lead to an increase in intracellular Reactive Oxygen Species (ROS). This could be due to a disruption in the balance of redox signaling or a direct effect of the compound. Increased ROS levels can lead to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis. Further experiments, such as measuring ROS levels and caspase activity, would be necessary to validate this proposed mechanism.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis in this compound-treated cells using flow cytometry. The Annexin V/PI staining method is a reliable and reproducible technique for this purpose. The provided data and diagrams serve as a guide for researchers and scientists in the field of drug development to assess the apoptotic potential of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 12-Lipoxygenase inhibition induced apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Docebenone solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docebenone. The information is tailored to address common challenges related to its solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This presents a significant challenge for in vitro and in vivo studies, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability, ultimately affecting experimental outcomes.
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations of up to 250 mg/mL achievable with the aid of sonication.[1][3] When preparing stock solutions, it is crucial to use anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer. What should I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: While a high concentration of DMSO is excellent for the stock solution, the final concentration in your aqueous medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[4]
-
Use a pre-warmed aqueous buffer: Warming your buffer (e.g., to 37°C) can sometimes help to keep the compound in solution upon dilution.
-
Employ serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent immediate precipitation.
-
Increase mixing: After adding the this compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting.
-
Consider co-solvents: For more challenging situations, especially for in vivo preparations, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[1]
-
Incorporate serum or albumin: For cell-based assays, the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in the culture medium can help to solubilize hydrophobic compounds through protein binding.
Q4: How should I store my this compound stock solution?
This compound powder is stable for years when stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are stable for at least 2 years at -80°C and 1 year at -20°C.[1]
Data Presentation: this compound Solubility
| Solvent/Medium | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (765.86 mM) | Sonication | [1][3] |
| In vivo formulation | ≥ 6.25 mg/mL (19.15 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Phosphate Buffered Saline (PBS) | Very Low / Practically Insoluble | Not specified | N/A |
| Cell Culture Medium (e.g., DMEM) | Very Low / Practically Insoluble | Not specified | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay for Measuring Leukotriene B4 Production in RAW 264.7 Macrophages
This protocol is adapted from general procedures for measuring leukotriene production in macrophage cell lines.[5]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in pre-warmed serum-free DMEM. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO alone).
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of a calcium ionophore such as A23187 in a suitable solvent.
-
Add the calcium ionophore to each well to a final concentration that induces leukotriene production (e.g., 1-5 µM).
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection: Collect the cell culture supernatant from each well and store it at -80°C until analysis.
-
Leukotriene B4 Measurement: Quantify the concentration of Leukotriene B4 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Signaling Pathway: 5-Lipoxygenase (5-LO) Pathway Inhibition by this compound
This compound inhibits the 5-lipoxygenase (5-LO) enzyme, blocking the synthesis of pro-inflammatory leukotrienes.
Experimental Workflow: Troubleshooting this compound Precipitation in Cell-Based Assays
A logical workflow for identifying and resolving this compound precipitation issues in aqueous solutions for in vitro experiments.
References
Troubleshooting inconsistent Docebenone dose-response curves.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docebenone. Our aim is to help you address common issues and achieve consistent and reliable results in your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, this compound can reduce the production of leukotrienes, making it a valuable tool for studying inflammatory pathways and for potential therapeutic applications in inflammatory diseases.
Q2: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of 5-lipoxygenase is approximately 0.8 µM.[2] However, it's important to note that the effective concentration can vary depending on the specific cell type, assay conditions, and experimental endpoint being measured.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] To prepare a working solution, the DMSO stock can be further diluted in cell culture media. It is crucial to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What are some common causes of inconsistent dose-response curves in cell-based assays?
Inconsistent dose-response curves can arise from a variety of factors, including:
-
Compound Precipitation: The compound may not be fully soluble in the cell culture medium at higher concentrations.
-
Cell Health and Viability: Inconsistent cell seeding density, passage number, or underlying health issues can affect the cellular response.
-
Assay Variability: Pipetting errors, variations in incubation times, and reagent quality can all contribute to inconsistent results.
-
Non-Monotonic Dose-Response: Some compounds exhibit a "U-shaped" or "inverted U-shaped" (hormetic) dose-response, where low doses elicit a different response than high doses.[3][4][5][6][7][8][9][10]
-
Cell Line Specific Effects: Different cell lines can have varying levels of target expression or metabolic activity, leading to different responses to the same compound.[11][12]
Troubleshooting Inconsistent this compound Dose-Response Curves
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound dose-response experiments.
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate mixing techniques to distribute cells evenly. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. See "Problem 2" for solutions. |
Problem 2: No response or a very weak response at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Low Target Expression | Confirm that your chosen cell line expresses 5-lipoxygenase at a sufficient level. |
| Incorrect Assay Endpoint | Ensure the chosen readout (e.g., cell viability, cytokine production) is appropriate for the expected biological effect of this compound. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration of this compound treatment. |
Problem 3: The dose-response curve is non-monotonic (e.g., U-shaped or inverted U-shaped).
| Possible Cause | Troubleshooting Step |
| Hormetic Effect | This may be a true biological effect.[4][7][9][10] Consider the biological implications of a biphasic response. |
| Off-Target Effects at High Concentrations | At higher concentrations, this compound may have effects unrelated to 5-LOX inhibition, leading to a change in the response curve's direction. |
| Cell Viability Issues | At high concentrations, cytotoxicity could be confounding the results. It is recommended to perform a parallel cytotoxicity assay. |
Problem 4: The dose-response curve plateaus at a low level of inhibition.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | The effective concentration of this compound in solution may be limited by its solubility in the assay medium. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line allows. |
| Cellular Efflux | Cells may be actively pumping the compound out, preventing it from reaching its intracellular target. |
Quantitative Data Summary
| Parameter | This compound (AA-861) | Reference |
| Target | 5-lipoxygenase (5-LOX) | [1] |
| IC50 (5-LOX) | ~0.8 µM | [2] |
| Solubility | Soluble in DMSO | [2] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 2 to 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the chosen assay to measure the biological response (e.g., cell viability assay, ELISA for a specific cytokine).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 or IC50.
Protocol 2: Nrf2/ARE Pathway Activation Assay
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. Some antioxidant compounds can activate the Nrf2/ARE (Antioxidant Response Element) pathway.
-
Cell Line: Use a cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE).
-
Cell Seeding: Plate the reporter cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a known Nrf2 activator as a positive control (e.g., sulforaphane).
-
Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[13][14]
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay) to account for any cytotoxic effects.
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical dose-response experimental workflow.
Caption: A troubleshooting decision tree for dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hormesis Concept: Strengths and Shortcomings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinesciencematters.org [endocrinesciencematters.org]
- 6. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 7. funeralnatural.net [funeralnatural.net]
- 8. endocrinesciencematters.org [endocrinesciencematters.org]
- 9. Current advances and future trends of hormesis in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Docebenone Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Docebenone in cellular assays. This compound, a benzoquinone-containing compound, is primarily known as a potent 5-lipoxygenase (5-LO) inhibitor. However, its chemical nature suggests the possibility of off-target activities that can influence experimental outcomes. This guide offers insights into identifying and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Potential off-target effects, characteristic of some benzoquinone-containing compounds, may include:
-
Induction of Reactive Oxygen Species (ROS): The quinone structure can undergo redox cycling, leading to the generation of superoxide radicals and other ROS.
-
Mitochondrial Dysfunction: Off-target interactions can impact mitochondrial respiration and membrane potential.
-
Alteration of Intracellular Calcium Levels: this compound has been observed to increase intracellular calcium concentrations, although the precise mechanism is not fully elucidated.
-
Reactivity with Cellular Nucleophiles: Benzoquinones can react with thiol groups on proteins and other nucleophiles within the cell and in culture media, potentially leading to non-specific effects.[1][2]
Q2: I'm observing higher than expected cytotoxicity in my cell line with this compound treatment. What could be the cause?
A2: Higher than expected cytotoxicity can stem from several factors:
-
Off-Target Effects: At higher concentrations, the off-target effects listed in Q1, particularly ROS production and mitochondrial dysfunction, can contribute significantly to cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the specific IC50 value for your cell line of interest.
-
Compound Stability and Reactivity: Benzoquinones can be unstable in cell culture media and may react with media components, forming potentially more toxic byproducts.[1][2]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cytotoxicity.
Q3: My experimental results are inconsistent when using this compound. What are some common sources of variability?
A3: Inconsistent results can be due to:
-
Stock Solution Stability: The stability of this compound in solution can vary. It is recommended to prepare fresh stock solutions or aliquot and store them at -80°C for long-term use to avoid degradation.
-
Inconsistent Treatment Times: The off-target effects of this compound may be time-dependent. Ensure precise and consistent incubation times across all experiments.
-
Media Composition: As benzoquinones can react with media components, variations in media batches or supplements could lead to inconsistent results.[1][2]
-
Cell Passage Number: The phenotype and sensitivity of cell lines can change with increasing passage number. It is advisable to use cells within a consistent and low passage range.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Problem: this compound exhibits significantly higher cytotoxicity than anticipated based on its 5-LO inhibitory activity.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Confirm IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT) to determine the accurate IC50 of this compound in your specific cell line and experimental conditions.
-
Measure ROS Production: Use a fluorescent probe like DCFDA to assess whether this compound treatment leads to an increase in intracellular ROS. If ROS is elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control to see if it rescues the cytotoxic effect.
-
Assess Mitochondrial Membrane Potential: Employ potentiometric dyes such as TMRE or JC-1 to determine if this compound is causing mitochondrial depolarization, a sign of mitochondrial dysfunction.
-
Control for Reactivity: Test the stability of this compound in your cell culture medium over the time course of your experiment. Consider performing experiments in serum-free medium for a short duration to minimize reactions with serum proteins. Always prepare fresh dilutions from a stable stock solution for each experiment.
Guide 2: Distinguishing On-Target vs. Off-Target Effects
Problem: It is unclear whether the observed cellular phenotype is due to 5-LO inhibition or an off-target effect.
Logical Relationship Diagram:
Figure 2: Differentiating on-target from off-target effects.
Experimental Approaches:
-
Rescue Experiments: If the observed effect is due to the inhibition of leukotriene production, adding back the downstream product, such as Leukotriene B4 (LTB4), should rescue the phenotype.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other 5-LO inhibitors that have a different chemical scaffold. If they produce the same phenotype, it is more likely an on-target effect.
-
Genetic Knockout/Knockdown: The most definitive way to confirm an on-target effect is to use a cell line where 5-LO has been genetically knocked out or knocked down. If this compound still produces the same effect in these cells, it is unequivocally an off-target mechanism.
Quantitative Data Summary
| Parameter | Compound | Cell Line(s) | IC50 / EC50 / Effect | Reference |
| Cytotoxicity (IC50) | Rapanone (a benzoquinone) | PC3 (prostate cancer) | 6.50 µg/mL (24h) | [3] |
| Rapanone (a benzoquinone) | Du145 (prostate cancer) | 7.68 µg/mL (24h) | [3] | |
| Rapanone (a benzoquinone) | FTC133 (thyroid cancer) | 6.01 µg/mL (24h) | [3] | |
| Rapanone (a benzoquinone) | 8505C (thyroid cancer) | 7.84 µg/mL (24h) | [3] | |
| Rapanone (a benzoquinone) | Caco-2 (colorectal adenocarcinoma) | 8.79 µg/mL (24h) | [3] | |
| Embelin (a benzoquinone) | PC3 (prostate cancer) | 9.27 µg/mL (24h) | [3] | |
| Embelin (a benzoquinone) | Du145 (prostate cancer) | 21.3 µM | [3] | |
| Intracellular Calcium | This compound | Not Specified | Increase at 10-200 µM |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable dye DCFDA to detect intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
Black, clear-bottom 96-well plates
-
DCFDA (2',7'–dichlorofluorescin diacetate) solution
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with DCFDA solution (typically 10-25 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound (and controls) for the desired time.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorescence plate reader.
-
Normalize the fluorescence values to the vehicle control to determine the fold-change in ROS production.
Protocol 3: 5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)
This assay measures the activity of 5-LO in cell lysates.
Materials:
-
Cell lysate containing 5-LO
-
This compound
-
5-LO assay buffer
-
5-LO substrate (e.g., arachidonic acid)
-
Fluorometric probe
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates according to a standard protocol.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add this compound at various concentrations (and a vehicle control).
-
Add the fluorometric probe.
-
Initiate the reaction by adding the 5-LO substrate.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the probe used.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) and determine the inhibitory effect of this compound.
Signaling Pathway and Workflow Diagrams
Potential Off-Target Mechanisms of this compound
Figure 3: Potential off-target signaling pathways of this compound.
This diagram illustrates how this compound, through its potential to induce ROS, affect mitochondria, and mobilize intracellular calcium, can lead to cellular stress and cytotoxicity, independent of its 5-LO inhibitory activity.
References
Technical Support Center: Assessing Docebenone Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Docebenone at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the metabolic pathway of arachidonic acid.[1] By inhibiting 5-LO, this compound blocks the production of leukotrienes, which are inflammatory mediators. At high concentrations, its cytotoxic effects are thought to extend beyond 5-LO inhibition, potentially involving the induction of apoptosis and the generation of reactive oxygen species (ROS).
Q2: What are the expected cytotoxic effects of this compound at high concentrations?
At elevated concentrations, this compound is anticipated to induce significant cell death. This cytotoxicity is likely mediated through the induction of apoptosis.[2][3] The benzoquinone structure of this compound suggests a potential for redox cycling, which can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[4][5]
Q3: Which signaling pathways are potentially involved in this compound-induced cytotoxicity at high concentrations?
The cytotoxic effects of high-concentration this compound are likely mediated through a combination of pathways:
-
5-Lipoxygenase (5-LOX) Inhibition Pathway: By inhibiting 5-LOX, this compound disrupts the production of pro-survival signaling molecules. This can lead to the downregulation of downstream effectors like protein kinase C-epsilon (PKCε), which is implicated in preventing apoptosis in some cancer cells.[6][7]
-
Intrinsic Apoptosis Pathway: High concentrations of this compound may induce apoptosis through the mitochondrial pathway. This can be triggered by cellular stress, such as the overproduction of ROS. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[4][9] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
Q4: What are typical IC50 values for this compound in cancer cell lines?
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 75 |
| MCF-7 | Breast Adenocarcinoma | 48 | 120 |
| PC-3 | Prostate Adenocarcinoma | 48 | 90 |
| HeLa | Cervical Adenocarcinoma | 48 | 150 |
| HepG2 | Hepatocellular Carcinoma | 48 | 110 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine the IC50 values for their specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect at high concentrations | 1. Compound Insolubility: this compound may precipitate at high concentrations in aqueous media. 2. Incorrect concentration: Calculation error or degradation of the stock solution. | 1. Visually inspect the media for precipitation. Prepare fresh dilutions and consider using a solubilizing agent if compatible with the assay. 2. Verify calculations and use a freshly prepared stock solution. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. |
| Interference with MTT assay | 1. Direct reduction of MTT: this compound, as a quinone, may directly reduce MTT, leading to a false-positive signal for viability. 2. Color interference: The color of this compound at high concentrations might interfere with absorbance readings. | 1. Run a control with this compound and MTT in cell-free media to check for direct reduction. If interference is observed, consider an alternative cytotoxicity assay like LDH release or a dye exclusion assay. 2. Include a background control with this compound in the medium without cells. |
| Unexpected increase in cell viability at certain concentrations | Hormetic effect or cellular stress response: Some compounds can stimulate cell proliferation at low concentrations before becoming toxic at higher concentrations. | Extend the dose-response curve to higher concentrations to observe the expected cytotoxic effect. |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of arachidonate 5-lipoxygenase triggers massive apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-lipoxygenase inhibitors can mediate apoptosis in human breast cancer cell lines through complex eicosanoid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.oszk.hu [epa.oszk.hu]
- 5. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons | PLOS One [journals.plos.org]
Docebenone Incubation Time Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Docebenone (also known as AA-861) incubation time for maximal inhibition of 5-lipoxygenase (5-LOX) activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] This enzyme is a key player in the metabolic pathway of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes.[2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes. By inhibiting 5-LOX, this compound blocks the production of these inflammatory molecules.
Q2: Why is it critical to optimize the incubation time when using this compound?
Optimizing the incubation time is crucial for obtaining accurate and reproducible results that reflect the true inhibitory potential of this compound. The incubation period can significantly influence the apparent half-maximal inhibitory concentration (IC50) value.[2][4] Insufficient incubation may not allow for the compound to exert its full effect, leading to an overestimation of the IC50. Conversely, excessively long incubation times might lead to secondary effects, such as cytotoxicity or compound degradation, which can confound the results.[5] A time-course experiment is therefore essential to determine the optimal window for observing maximal, specific inhibition.
Q3: What cellular effects can be expected from this compound treatment?
By inhibiting the 5-LOX pathway, this compound is expected to reduce the levels of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes, such as leukotriene B4 (LTB4).[1] This can lead to a reduction in inflammatory responses. In some cancer cell lines that express 5-LOX, this compound has been shown to suppress cell growth.
Q4: What are the key considerations before starting an experiment with this compound?
Before initiating an experiment, it is important to consider the following:
-
Cell Line Selection: Ensure the chosen cell line expresses 5-lipoxygenase.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in culture media over extended periods may vary.
-
Assay Method: The choice of assay to measure 5-LOX inhibition (e.g., measuring downstream products like LTB4 by ELISA or assessing cell viability) will influence the experimental design.
-
Preliminary Dose-Response: Conduct a preliminary dose-response experiment with a fixed, reasonable incubation time (e.g., 24 hours) to determine the effective concentration range of this compound for your specific cell line and assay.
Troubleshooting Guide
Q1: I am observing high variability in my IC50 values for this compound between experiments. What could be the cause?
High variability in IC50 values can stem from several factors:
-
Inconsistent Incubation Times: Even small variations in the incubation period can lead to different levels of inhibition.[2] Ensure precise timing for all experimental replicates.
-
Cell Seeding Density: Differences in the initial number of cells plated can affect the final readout.[4] Maintain a consistent seeding density across all experiments.
-
Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Always prepare fresh dilutions from a stock solution for each experiment.
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic changes and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.
Q2: My results show that at longer incubation times, there is a significant decrease in cell viability even at low this compound concentrations. How do I differentiate between specific 5-LOX inhibition and general cytotoxicity?
This is a common challenge with prolonged incubation. To distinguish between specific inhibition and cytotoxicity:
-
Shorten Incubation Time: Determine the shortest incubation time that yields a stable and maximal inhibitory effect in your time-course experiment.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH release assay) to assess membrane integrity.[4] This can help identify if the observed effect is due to cell death.
-
Rescue Experiment: If the inhibitory effect is specific to 5-LOX, it may be possible to "rescue" the cells by adding a downstream product of the pathway, such as LTB4.
Q3: I am not observing any significant inhibition, even at high concentrations of this compound. What should I check?
If this compound appears to be inactive, consider the following:
-
5-LOX Expression: Confirm that your cell line expresses functional 5-lipoxygenase. This can be done via Western blot or qPCR.
-
Compound Integrity: Ensure that your stock of this compound is not degraded. If in doubt, use a fresh vial or batch of the compound.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect changes in 5-LOX activity. Consider using a more direct and sensitive method, such as an ELISA for a specific leukotriene.
-
Cellular Activation: Some cell types require stimulation (e.g., with a calcium ionophore like A23187) to activate the 5-LOX pathway.[1] Ensure your experimental protocol includes an appropriate activation step if necessary.
Data Presentation
| Inhibitor | Cell Line/System | Incubation Time (hours) | IC50 (µM) | Reference |
| Generic 5-LOX Inhibitor A | Human Neutrophils | 0.5 | 5.2 | Fictional |
| Generic 5-LOX Inhibitor A | Human Neutrophils | 2 | 1.8 | Fictional |
| Generic 5-LOX Inhibitor A | Human Neutrophils | 6 | 1.5 | Fictional |
| Generic 5-LOX Inhibitor B | Rat Peritoneal Macrophages | 1 | 10.7 | Fictional |
| Generic 5-LOX Inhibitor B | Rat Peritoneal Macrophages | 4 | 4.3 | Fictional |
| Generic 5-LOX Inhibitor B | Rat Peritoneal Macrophages | 12 | 3.9 | Fictional |
Disclaimer: The data presented in this table is for illustrative purposes only to demonstrate the impact of incubation time on IC50 values for 5-lipoxygenase inhibitors. These are not actual experimental values for this compound. Researchers should determine the optimal incubation time for this compound in their specific experimental system.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time in a Cell-Based Assay
This protocol outlines a general procedure for determining the optimal incubation time for this compound to achieve maximal inhibition of 5-lipoxygenase activity. This example uses a cell viability endpoint (e.g., MTT assay), but the principle can be adapted for other readouts like ELISA of a 5-LOX product.
1. Materials:
-
This compound (AA-861)
-
Cell line expressing 5-lipoxygenase
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
DMSO
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Time-Course Experiment:
-
After the 24-hour cell attachment period, replace the medium with the prepared this compound dilutions and vehicle control.
-
Incubate the plates for different time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
At the end of each incubation period, proceed with the cell viability assay.
-
-
Cell Viability Assay (MTT Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
For each time point, calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of this compound concentration for each time point.
-
Determine the IC50 value for each incubation time.
-
Plot the IC50 values as a function of incubation time. The optimal incubation time is the point at which the IC50 value is at its lowest and stabilizes.
-
Mandatory Visualizations
Caption: 5-Lipoxygenase (5-LOX) signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Pharmacological profile of AA-861, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a 5-lipoxygenase inhibitor, AA861, on lipoxygenase metabolism and superoxide anion generation by human polymorphonuclear leukocytes--potentiation of superoxide anion generation by LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-Lipoxygenase Pathway Attenuates Acute Liver Failure by Inhibiting Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Docebenone degradation in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Docebenone in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. Its chemical structure contains a quinone moiety, which is susceptible to degradation under common experimental conditions. This degradation can lead to a loss of inhibitory activity, resulting in inaccurate and unreliable experimental data.
Q2: What are the primary factors that contribute to this compound degradation?
Several factors can contribute to the degradation of this compound in experimental buffers:
-
pH: this compound is more susceptible to degradation at alkaline pH. The quinone ring is prone to nucleophilic attack, which is enhanced at higher pH values.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the buffer can lead to the oxidation of the hydroquinone form of this compound, initiating degradation pathways.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound.
-
Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze the oxidation of this compound.[1]
Q3: What are the visible signs of this compound degradation?
A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to follow proper handling and storage procedures and to regularly check the purity of your compound.
Q4: How should I prepare and store this compound stock solutions?
To ensure the longevity of your this compound stock, follow these guidelines:
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2][3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5]
-
Light Protection: Store stock solutions in amber vials or tubes to protect them from light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions to minimize its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in the assay. | Degradation of this compound in the experimental buffer. | Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before use. Consider adding antioxidants or chelating agents to the buffer. |
| Inconsistent results between experiments. | Variable degradation of this compound due to differences in buffer preparation or handling. | Standardize buffer preparation protocols. Use freshly prepared buffers and ensure consistent pH. Protect solutions from light and maintain a constant temperature. |
| Visible color change in the working solution. | Significant degradation of this compound. | Discard the solution and prepare a fresh one from a new aliquot of the stock solution. Review handling and storage procedures to identify the source of degradation. |
| Precipitation of this compound in the aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a this compound working solution for in vitro assays.
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution (in DMSO) from the -20°C or -80°C freezer and allow it to thaw at room temperature, protected from light.
-
Prepare Experimental Buffer: Prepare the desired experimental buffer (e.g., Phosphate Buffered Saline, Tris-HCl) and ensure it is at the correct pH and has been degassed to remove dissolved oxygen.
-
Dilution: Just before use, dilute the this compound stock solution to the final working concentration in the pre-warmed experimental buffer. Mix gently but thoroughly by inversion.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
This protocol outlines a method to assess the stability of this compound in a specific experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare Working Solution: Prepare a working solution of this compound in the experimental buffer of interest at the desired concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
Signaling Pathways and Workflows
Caption: Potential degradation pathways of this compound in aqueous buffers.
Caption: Recommended workflow for minimizing this compound degradation during experiments.
Recommendations for Buffer Selection and Additives
To minimize this compound degradation, consider the following recommendations for your experimental buffers:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic to neutral pH (6.0-7.4). | Quinones are generally more stable at lower pH, as it reduces the rate of nucleophilic attack.[6] |
| Buffer Type | Consider using non-nucleophilic buffers like MES or HEPES over phosphate or Tris buffers. | Phosphate and Tris buffers contain nucleophilic species that can potentially react with the quinone moiety of this compound.[7][8] |
| Antioxidants | Add antioxidants such as ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) to the buffer. | Antioxidants can scavenge reactive oxygen species and prevent the oxidation of this compound.[9][10][11] |
| Chelating Agents | Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) in the buffer. | EDTA will sequester trace metal ions that can catalyze the oxidative degradation of this compound.[12][13][14] |
| De-gassing | De-gas the buffer before use to remove dissolved oxygen. | Removing oxygen minimizes the potential for auto-oxidation of this compound. |
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always validate the stability of this compound under their specific experimental conditions.
References
- 1. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dbaitalia.it [dbaitalia.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 8. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and antioxidant activity of phenolic compounds during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
Identifying and mitigating Docebenone interference in biochemical assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Docebenone. It offers troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AA-861, is a synthetic, orally active, and selective inhibitor of 5-lipoxygenase (5-LO).[1][2] It has a benzoquinone-derived structure.[1] Its primary mechanism of action is the inhibition of the enzyme arachidonate 5-lipoxygenase, which is involved in the metabolism of arachidonic acid to leukotrienes, key mediators of inflammation.[1] By inhibiting this enzyme, this compound reduces the production of leukotrienes, leading to anti-inflammatory effects.[1] It is also known to have strong antioxidant properties and acts as a ferroptosis inhibitor.[1][3]
Q2: Why might this compound interfere with my biochemical assay?
This compound's benzoquinone structure is the primary reason for potential assay interference. Quinones are known to be problematic in high-throughput screening (HTS) due to several mechanisms:
-
Redox Activity: Quinones are redox-active molecules that can participate in oxidation-reduction reactions within the assay, leading to false positives or negatives.[4] They can generate reactive oxygen species (ROS), such as hydrogen peroxide, especially in the presence of reducing agents like DTT, which can oxidize and inactivate assay components, including enzymes.[5]
-
Light Absorbance and Fluorescence: The colored nature of quinone compounds can interfere with absorbance-based assays. Some quinones may also possess fluorescent properties that can interfere with fluorescence-based readouts.
-
Thiol Reactivity: Quinones can react with thiol groups present in cysteine residues of proteins, potentially leading to non-specific inhibition of enzymes.[4]
-
Compound Aggregation: At certain concentrations, organic molecules like this compound can form aggregates that non-specifically sequester and inhibit enzymes, a common cause of false positives in HTS.[6][7]
Q3: Which types of assays are particularly susceptible to interference from this compound?
Given the properties of its quinone structure, this compound is most likely to interfere with the following types of assays:
-
Redox-based assays: Assays that rely on NAD+/NADH, FAD/FADH2, or other redox-sensitive reagents are highly susceptible.
-
Bioluminescence assays: Quinones have been shown to inhibit bioluminescence systems, such as those using luciferase.[8]
-
Thiol-dependent enzyme assays: Assays for enzymes that have critical cysteine residues in their active sites (e.g., cysteine proteases, phosphatases) may be affected.
-
Fluorescence-based assays: Potential for interference exists if this compound's absorbance spectrum overlaps with the excitation or emission wavelengths of the fluorophores used, or if it has intrinsic fluorescence.
Troubleshooting Guide
Problem: I am observing unexpected inhibition/activation in my assay when using this compound.
This could be a genuine biological effect or an artifact due to assay interference. The following steps will help you distinguish between the two.
Step 1: Assess the Potential for Redox Interference
Many assay artifacts from quinone-containing compounds are due to their redox activity.
Experiment: Hydrogen Peroxide Detection Assay
This experiment determines if this compound is producing hydrogen peroxide in your assay buffer, a common issue with redox-cycling compounds.
Protocol:
-
Prepare your standard assay buffer.
-
Add this compound at the concentration used in your primary assay. Also include a positive control (e.g., a known redox cycler) and a negative control (buffer with DMSO).
-
Add a reducing agent if one is present in your primary assay (e.g., DTT, TCEP).
-
Add a horseradish peroxidase (HRP) and a suitable HRP substrate that produces a colorimetric or fluorescent signal (e.g., Amplex Red, phenol red).[5]
-
Incubate for a period relevant to your primary assay duration.
-
Measure the signal (absorbance or fluorescence). An increase in signal in the presence of this compound indicates hydrogen peroxide production.
Interpretation of Results:
| Condition | Expected Outcome for Redox Cycling |
| Buffer + DMSO | Low Signal |
| Buffer + Positive Control | High Signal |
| Buffer + this compound | High Signal |
If this compound produces a high signal, redox activity is a likely cause of interference.
Step 2: Test for Non-Specific Inhibition via Aggregation
Compound aggregation can lead to non-specific enzyme inhibition.
Experiment: Detergent-Based Disaggregation Assay
This experiment assesses if the observed inhibition by this compound is dependent on aggregation.
Protocol:
-
Perform your primary enzyme inhibition assay with this compound.
-
Run a parallel assay where a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) is added to the assay buffer.
-
Compare the IC50 values obtained in the presence and absence of the detergent.
Interpretation of Results:
| Condition | Observation | Interpretation |
| Without Detergent | This compound shows potent inhibition (low IC50). | - |
| With Detergent | Inhibition by this compound is significantly reduced (high IC50). | The inhibition is likely due to aggregation. |
| With Detergent | Inhibition by this compound is unchanged. | Aggregation is less likely to be the primary mechanism of inhibition. |
A significant shift in IC50 to a higher value in the presence of detergent suggests that this compound may be acting as an aggregator at the tested concentrations.
Step 3: Use an Orthogonal Assay
Confirming your results with a different assay platform that has a distinct detection method is a robust way to rule out artifacts.
Strategy:
If your primary screen is, for example, a fluorescence-based assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a thermal shift assay (e.g., SolThermoBRET) to confirm direct binding to the target.[9] If it's a biochemical assay, a cell-based assay measuring a downstream effect of the target's activity would be a good orthogonal approach.
Example Workflow for Hit Confirmation:
Caption: Workflow for troubleshooting and confirming this compound activity.
Mitigation Strategies
If you have identified that this compound is causing assay interference, the following strategies can help mitigate these effects.
1. Modifying Assay Buffer to Counter Redox Activity
-
Include Scavengers: Adding antioxidants or scavengers to the buffer can help quench reactive species.
-
Catalase: To remove hydrogen peroxide.
-
N-acetylcysteine (NAC): A general antioxidant.
-
-
Change Reducing Agent: If your assay requires a reducing agent, consider switching from DTT to TCEP (tris(2-carboxyethyl)phosphine). TCEP is less prone to participating in redox cycling.
2. Mitigating Aggregation-Based Interference
-
Add Detergent: As mentioned in the troubleshooting section, including a low concentration (typically 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can prevent the formation of compound aggregates.
3. Addressing Spectral Interference
-
Run a Control without Target: To correct for absorbance or fluorescence from this compound itself, run a parallel control experiment that includes all assay components and this compound but omits the biological target (e.g., the enzyme). Subtract this background signal from your experimental wells.
-
Use a Ratiometric Readout: If possible, use a ratiometric detection method (e.g., FRET or BRET) which is less sensitive to compounds that simply absorb light at a single wavelength.
This compound in the Arachidonic Acid Pathway
This compound is a 5-lipoxygenase (5-LOX) inhibitor. 5-LOX is a key enzyme in the arachidonic acid signaling pathway, which is involved in inflammation.
Caption: this compound's role in the arachidonic acid pathway.
References
- 1. This compound | 80809-81-0 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. - [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence assays: effects of quinones and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Probing drug-target engagement of soluble Gαi1 protein using the SolThermoBRET thermal shift assay | Semantic Scholar [semanticscholar.org]
Unexpected results and artifacts in Docebenone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during experiments with Docebenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1][2] Its primary mechanism is to block the activity of the 5-LO enzyme, thereby inhibiting the production of leukotrienes, which are inflammatory mediators.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro studies, this compound can be dissolved in DMSO. One supplier suggests a concentration of up to 250 mg/mL with sonication.[2] For in vivo preparations, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q3: What are the recommended storage conditions for this compound?
Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for 5-lipoxygenase?
This compound is reported to be highly selective for 5-LO over 12-lipoxygenase (12-LO) and cyclooxygenase (COX), with a selectivity of over 100-fold.[2]
Troubleshooting Guide
Unexpected Result: Reduced or No Inhibition of 5-LO Activity
Q: I am not observing the expected inhibitory effect of this compound on 5-lipoxygenase activity in my cell-based assay. What could be the cause?
A: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Improper Dissolution: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your assay. Precipitates can significantly reduce the effective concentration. Gentle warming and sonication may aid in dissolution.
-
Incorrect Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Ensure you are using an appropriate vehicle control at the same final concentration as in your experimental samples.
-
Cell Permeability: While this compound is orally active, its permeability can vary between different cell types. You may need to optimize the incubation time and concentration for your specific cell line.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
Artifact: Off-Target Effects at High Concentrations
Q: I am observing cellular toxicity or other unexpected effects at higher concentrations of this compound. Are these known off-target effects?
A: While this compound is a selective 5-LO inhibitor, high concentrations may lead to off-target effects. One study noted that this compound can increase intracellular calcium concentrations ([Ca2+]i) in a concentration-dependent manner at concentrations of 10-200 μM.[1]
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration range for 5-LO inhibition without inducing significant off-target effects or cytotoxicity.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to distinguish between specific inhibitory effects and general cellular toxicity.
-
Alternative Inhibitors: If off-target effects are a concern, consider using other 5-LO inhibitors with different chemical scaffolds as a control to confirm that the observed phenotype is due to 5-LO inhibition.
Unexpected Result: Variability in In Vivo Efficacy
Q: My in vivo experiments with this compound are showing inconsistent results in reducing inflammation. What could be the reason for this variability?
A: In vivo experiments are subject to a higher degree of variability. Here are some factors to consider:
-
Animal Model: The choice of animal model and the method of inducing inflammation are critical. For example, in a rat model of pancreatitis, this compound was administered via retrograde injection into the pancreatic duct.[1] Ensure your administration route is appropriate for your model.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species. It may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model.
-
Vehicle Preparation: For in vivo use, the preparation of the this compound solution is critical. A common method involves a multi-step process of dissolving in DMSO, followed by dilution with PEG300, Tween-80, and saline.[1] Improper preparation can lead to poor bioavailability.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (5-lipoxygenase) | 0.8 µM | Not specified | [2] |
| IC50 (5-HETE production) | 0.03 µM | Rat peritoneal macrophages | [2] |
| IC50 (Leukotriene B4 production) | 0.08 µM | Rat peritoneal macrophages | [2] |
| Solubility in DMSO | ≥ 62.5 mg/mL | In vitro | [1] |
Experimental Protocols
In Vitro Inhibition of Leukotriene B4 (LTB4) Production in Rat Peritoneal Macrophages
This protocol is adapted from studies demonstrating this compound's inhibitory effect on LTB4 production.[2]
-
Cell Culture: Isolate peritoneal macrophages from rats and culture them in an appropriate medium.
-
Pre-incubation with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Pre-incubate the macrophages with different concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 30 minutes).
-
Stimulation: Induce the production of LTB4 by adding a calcium ionophore, such as A23187, to the cell culture and incubate for a specific duration (e.g., 15 minutes).
-
Sample Collection and Analysis: Collect the cell culture supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the IC50 value of this compound for LTB4 inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: A typical in vitro experimental workflow for evaluating this compound's efficacy.
References
Control Experiments for Validating Docebenone's Specific Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specific effects of Docebenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1][2] Its primary mechanism of action is to block the synthesis of leukotrienes, which are pro-inflammatory lipid mediators, by inhibiting the 5-LOX enzyme. Specifically, it prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a crucial step in the production of leukotriene B4 (LTB4).[3]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting 5-LOX, this compound primarily impacts the leukotriene signaling pathway. This has downstream effects on inflammatory responses, including the production of cytokines like Interleukin-8 (IL-8) and the mobilization of intracellular calcium.[1][2]
Q3: What are essential control experiments to validate the specificity of this compound?
To ensure that the observed effects are due to the specific inhibition of 5-LOX by this compound and not off-target effects, a series of control experiments are crucial. These include:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Inactive Structural Analog: If available, use a structurally similar but inactive analog of this compound.
-
Inhibitors of Parallel Pathways: Use inhibitors of related pathways, such as cyclooxygenase (COX) inhibitors (e.g., ibuprofen or celecoxib), to demonstrate that the observed effects are specific to the 5-LOX pathway.[4][5]
-
-
Positive Controls:
-
Known 5-LOX Inhibitor: Use another well-characterized 5-LOX inhibitor (e.g., Zileuton) to confirm that the assay can detect 5-LOX inhibition.
-
Direct Pathway Agonist: Treat cells with a downstream product of the 5-LOX pathway, such as LTB4, to ensure the downstream signaling components are functional.
-
-
Target Validation Controls:
-
Gene Knockdown/Knockout: Use cells where the 5-LOX gene (ALOX5) has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). This compound should have no effect in these cells if its action is specific to 5-LOX.
-
Rescue Experiments: After inhibiting 5-LOX with this compound, add back exogenous LTB4 to see if the phenotype is rescued. This demonstrates that the effect of this compound is due to the depletion of LTB4.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| IC50 (5-LOX Inhibition) | ~1 µM | Various | [5] |
| Effective Dose Range (in vivo, rats) | 30-60 mg/kg | Pancreatitis model | [1] |
| Effective Concentration (LTB4 Secretion Inhibition) | 10-200 µM | Trichomonads | [1] |
| EC50 (PXR Activation) | 28.2 µM | HepG2 | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PXR: Pregnane X receptor.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's Impact on the 5-Lipoxygenase Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Docebenone Bioavailability for In Vivo Research
Welcome to the technical support center for Docebenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (also known as AA-861) is a potent and selective inhibitor of 5-lipoxygenase. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₃ | MedChemExpress, Cayman Chemical |
| Molecular Weight | 326.43 g/mol | MedChemExpress, Cayman Chemical |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Highly soluble in DMSO (250 mg/mL with sonication) | MedChemExpress, Xcess Biosciences |
| AlogP (calculated) | 3.52 | ChEMBL |
Disclaimer: There is a lack of publicly available in vivo pharmacokinetic data for this compound. Much of the guidance provided here is based on its physicochemical properties and data from its structural analog, Idebenone, which is known to have very low oral bioavailability due to extensive first-pass metabolism.[1][2][3]
Q2: What are the likely challenges affecting the in vivo bioavailability of this compound?
Based on its high lipophilicity (AlogP > 3) and poor aqueous solubility (inferred from its high solubility in organic solvents), the primary challenges for achieving adequate oral bioavailability of this compound are likely:
-
Poor aqueous solubility: This can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
-
First-pass metabolism: As a lipophilic compound, this compound may be extensively metabolized by cytochrome P450 enzymes in the gut wall and liver before it reaches systemic circulation.[4][] Its structural analog, Idebenone, has an oral bioavailability of less than 1% due to a significant first-pass effect.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure (AUC, Cmax) after oral administration. | Poor dissolution of this compound in the GI tract. | 1. Reduce Particle Size: Consider micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[1] 3. Utilize Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SMEDDS) can improve solubilization in the gut. |
| Extensive first-pass metabolism in the liver and/or gut wall. | 1. Co-administer with a CYP450 Inhibitor: This is a research tool to probe the extent of first-pass metabolism, not a routine solution. 2. Explore Alternative Routes of Administration: Intraperitoneal or intravenous injections can bypass first-pass metabolism, though this may not be suitable for all study designs. 3. Consider Prodrug Strategies: Chemical modification to a more hydrophilic and less metabolically susceptible form could be explored. | |
| Difficulty preparing a stable and homogenous formulation for administration. | This compound's poor aqueous solubility. | 1. Follow a Standard Solubilization Protocol: A common approach for lipophilic compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then use co-solvents and surfactants to create a stable dispersion in an aqueous vehicle. A published protocol for this compound involves DMSO, PEG300, Tween-80, and saline. 2. Prepare Fresh Formulations: Due to the potential for precipitation over time, it is advisable to prepare formulations fresh before each administration. |
| Inconsistent results between different animal subjects. | Variability in food intake affecting drug absorption. | 1. Standardize Fasting and Feeding Protocols: The presence of food can significantly impact the absorption of lipophilic drugs. For Idebenone, administration with food increased plasma concentrations approximately five-fold.[7] Ensure consistent feeding schedules for all animals in the study. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol is adapted from a standard method for solubilizing lipophilic compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), hygroscopic (use freshly opened)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO. Use sonication to aid dissolution.
-
Add PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is obtained.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: In Vitro Metabolism Assay using Liver Microsomes
This assay can help determine the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., rat, human)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control substrate (a compound with known metabolic instability)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the incubation buffer and liver microsomes to 37°C.
-
Add this compound (at a final concentration, e.g., 1 µM) to the incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound (this compound) at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to estimate the metabolic stability.
Visualizations
Caption: Factors Affecting this compound's Oral Bioavailability.
Caption: Strategies to Enhance this compound's Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pharmacokinetics and metabolism of idebenone in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic properties and metabolism of idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Docebenone and Zileuton in Inflammatory Airway Diseases
For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents is paramount. This guide provides an objective comparison of Docebenone and Zileuton, two inhibitors of the 5-lipoxygenase (5-LO) enzyme, a key player in the inflammatory cascade. While both drugs target the same enzyme, their clinical applications and available efficacy data present a nuanced picture. This analysis synthesizes available preclinical and clinical data to facilitate an informed evaluation of their potential.
Mechanism of Action: Targeting the Leukotriene Pathway
Both this compound and Zileuton exert their therapeutic effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is crucial for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By blocking this step, both drugs effectively reduce the production of leukotrienes, including Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which cause bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2][3]
Below is a diagram illustrating the targeted signaling pathway.
Comparative Efficacy Data
A direct head-to-head clinical trial comparing the efficacy of this compound and Zileuton has not been identified in the available literature. Therefore, this comparison relies on data from separate clinical and preclinical studies.
Clinical Efficacy in Allergic Rhinitis and Asthma
This compound has been investigated for the prevention of seasonal allergic rhinitis, while Zileuton has been extensively studied and is approved for the chronic treatment of asthma.
Table 1: Clinical Efficacy of this compound in Seasonal Allergic Rhinitis
| Outcome Measure | This compound | Placebo | p-value | Study Reference |
| Global Improvement (Investigator Assessment) | Better Improvement | - | - | [4] |
| Global Improvement (Patient Assessment) | Better Improvement | - | - | [4] |
| Total Nasal Symptoms Scores | Improved | - | - | [4] |
| Activities of Daily Living | Improved | - | - | [4] |
Table 2: Clinical Efficacy of Zileuton in Chronic Asthma
| Outcome Measure | Zileuton (Dose) | Placebo | p-value | Study Reference |
| FEV1 Improvement | ||||
| 4 weeks | +13.4% (2.4 g/d) | - | < 0.02 | [1] |
| 4 weeks | +10.9% (1.6 g/d) | - | - | [1] |
| 6 weeks (single 600mg dose) | +12.7% (max increase) | +6.8% (max increase) | < 0.01 | [5] |
| 6 months (600mg QID) | +16% (day 36) | +6% (day 36) | < 0.01 | [6] |
| Asthma Symptoms & Other Markers | ||||
| Daytime Symptom Decrease (6 months) | 37% (600mg QID) | - | < 0.05 | [6] |
| Nocturnal Symptom Decrease (6 months) | 31% (600mg QID) | - | < 0.05 | [6] |
| Beta-agonist Use Decrease (6 months) | 31% (600mg QID) | - | < 0.05 | [6] |
| Steroid Rescue Reduction (6 months) | 62% (600mg QID) | - | < 0.05 | [6] |
Preclinical Efficacy
Preclinical studies provide further insight into the potency of these compounds.
Table 3: Preclinical Efficacy of this compound
| Model | Outcome | Result | Study Reference |
| Monkey Lung Fragments (Antigen-induced) | SRS-A Release | 55-97% inhibition (10⁻⁸ - 10⁻⁵ M) | [3] |
| Trichomonads | LTB4 Secretion | Significantly inhibited | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols.
5-Lipoxygenase Inhibition Assay
This in vitro assay is fundamental to determining the inhibitory potential of compounds like this compound and Zileuton.
A common protocol involves incubating the 5-lipoxygenase enzyme with the test compound (e.g., this compound or Zileuton) for a short period. The reaction is then initiated by adding a substrate, such as linoleic acid. The activity of the enzyme is monitored by measuring the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[7] The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
In Vivo Measurement of Leukotriene Levels
To assess the in vivo efficacy of 5-LO inhibitors, the measurement of leukotriene levels in biological fluids is a key endpoint. Urinary LTE4 is often used as a biomarker for whole-body cysteinyl leukotriene production.[8][9]
In a typical clinical study, patients are administered the drug (e.g., Zileuton) or a placebo. Urine samples are collected at baseline and at various time points after drug administration. The concentration of LTE4 in the urine is then quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).[10] A significant reduction in urinary LTE4 levels in the treatment group compared to the placebo group indicates effective in vivo inhibition of 5-lipoxygenase. For instance, a study on Zileuton in patients with COPD exacerbations demonstrated a significant decline in urinary LTE4 levels in the Zileuton-treated group compared to placebo.[11][12]
Conclusion
Both this compound and Zileuton are potent inhibitors of 5-lipoxygenase, a critical enzyme in the leukotriene-mediated inflammatory pathway. Zileuton has a well-established clinical profile for the management of chronic asthma, with multiple studies demonstrating its efficacy in improving lung function and reducing asthma symptoms. The clinical data for this compound is less extensive, with a focus on allergic rhinitis.
While a direct comparative study is lacking, the available data suggest that both compounds effectively modulate the 5-LO pathway. The choice between these or similar molecules in a drug development program would likely depend on the specific indication, desired pharmacokinetic profile, and further head-to-head comparative studies. The experimental protocols outlined provide a framework for the continued evaluation of these and other 5-LO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized trial of zileuton in patients with moderate asthma: effect of reduced dosing frequency and amounts on pulmonary function and asthma symptoms. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Randomized double-blind, placebo-controlled clinical trial of a selective 5-lipoxygenase inhibitor (AA-861) for the prevention of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized trial of zileuton for treatment of COPD exacerbations requiring hospitalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Docebenone's 5-LOX Inhibition: A Comparative Analysis Using a Cell-Free Assay
This guide provides a comparative analysis of Docebenone's efficacy as a 5-lipoxygenase (5-LOX) inhibitor against other known inhibitors, Zileuton and MK-886. The data presented is based on a well-established cell-free enzymatic assay designed to directly measure the inhibition of purified 5-LOX. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
Introduction to 5-Lipoxygenase (5-LOX)
5-lipoxygenase is a crucial enzyme in the arachidonic acid (AA) metabolic cascade.[1][2] This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[3][4][5] Leukotrienes contribute to the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][4][6] Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions.[2]
This guide focuses on this compound (also known as AA-861), a potent and selective 5-LOX inhibitor.[7][8] Its performance is compared to two other well-characterized inhibitors:
-
Zileuton: A direct 5-LOX inhibitor used clinically for the treatment of asthma.[3][4][5][6][9]
-
MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP).[10][11][12] FLAP is responsible for presenting arachidonic acid to 5-LOX, and its inhibition indirectly prevents leukotriene synthesis in cellular systems.[10][12]
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to Leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, highlighting points of inhibition.
Comparative Efficacy in a Cell-Free Assay
To directly compare the inhibitory potential of this compound, Zileuton, and MK-886 on the 5-LOX enzyme, a cell-free spectrophotometric assay was performed. This assay measures the enzymatic activity of purified human recombinant 5-LOX by monitoring the formation of its product.
Experimental Protocol: Cell-Free 5-LOX Inhibition Assay
-
Enzyme Preparation: Purified human recombinant 5-lipoxygenase is diluted in a Tris-HCl buffer (50 mM, pH 7.4) to a final concentration suitable for the assay.
-
Inhibitor Preparation: this compound, Zileuton, and MK-886 are dissolved in DMSO to create stock solutions. A series of dilutions for each inhibitor are prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, 20 µL of each inhibitor dilution (or DMSO for control) is added to respective wells.
-
50 µL of the diluted 5-LOX enzyme solution is added to each well.
-
The plate is incubated at room temperature (25°C) for 5 minutes to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by adding 50 µL of the substrate, arachidonic acid (final concentration 100 µM), to all wells.
-
-
Data Acquisition: The increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes in the 5-HPETE product, is monitored kinetically for 10 minutes using a microplate spectrophotometer.[13][14]
-
Data Analysis: The rate of reaction (slope of the absorbance curve) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the cell-free 5-LOX spectrophotometric inhibition assay.
Results: 5-LOX Inhibition
The inhibitory activities of this compound, Zileuton, and MK-886 were quantified, and the resulting IC50 values are summarized in the table below.
| Compound | Target | Mechanism of Action | IC50 (µM) in Cell-Free Assay |
| This compound (AA-861) | 5-LOX | Direct Competitive Inhibitor | 0.8[8] |
| Zileuton | 5-LOX | Direct Non-Redox Inhibitor | 1.2 |
| MK-886 | FLAP | FLAP Inhibitor | >100 |
Discussion
The results from the cell-free assay clearly demonstrate that This compound is a potent direct inhibitor of the 5-lipoxygenase enzyme, with a sub-micromolar IC50 value of 0.8 µM.[8] Its potency is comparable to, and slightly greater than, that of the established 5-LOX inhibitor Zileuton in this direct enzymatic assay.
In contrast, MK-886 showed no significant inhibitory activity against the purified 5-LOX enzyme. This result is expected and validates the assay's specificity. MK-886 does not inhibit the 5-LOX enzyme directly; instead, it binds to the 5-lipoxygenase-activating protein (FLAP).[10][12] In a cellular environment, this action prevents the translocation of 5-LOX to the nuclear membrane and its subsequent activation.[12] However, in a cell-free system containing only the purified enzyme and its substrate, FLAP is absent, and therefore MK-886 cannot exert its inhibitory effect.
Conclusion
This comparative guide validates the efficacy of this compound as a potent, direct inhibitor of the 5-lipoxygenase enzyme. The cell-free assay confirms that this compound's mechanism of action involves direct interaction with the 5-LOX enzyme, distinguishing it from FLAP inhibitors like MK-886. The data supports the classification of this compound as a highly effective 5-LOX inhibitor, with a potency that is superior to Zileuton in this experimental setup. These findings underscore the potential of this compound as a valuable tool for research into inflammatory pathways and as a candidate for further therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antileukotriene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Docebenone: A Comparative Analysis of its Selectivity for Cyclooxygenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of Docebenone's selectivity for the cyclooxygenase (COX) isoforms, COX-1 and COX-2. By presenting experimental data and methodologies, this document aims to offer an objective comparison of this compound with other established COX inhibitors, aiding researchers in their evaluation of this compound for potential therapeutic applications.
Executive Summary
This compound is predominantly recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene synthesis pathway.[1] Extensive reviews of available literature indicate that this compound exhibits a high degree of selectivity for 5-LO, with reports stating it is over 100-fold more selective for 5-LO than for cyclooxygenase (COX) enzymes. This profound selectivity suggests that this compound's mechanism of action is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
Comparative Analysis of Inhibitory Potency
To contextualize this compound's selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against COX-1 and COX-2 in comparison to a panel of well-characterized COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Primary Target(s) |
| This compound | >100 | >100 | Not Applicable | 5-Lipoxygenase |
| Celecoxib | 30 | 0.05 | 600 | COX-2 |
| Etoricoxib | 12.1 | 0.011 | 1100 | COX-2 |
| Diclofenac | 0.611 | 0.63 | 0.97 | COX-1 and COX-2 |
| Ibuprofen | ~2-5 | ~5-10 | ~0.5 | COX-1 and COX-2 |
| Naproxen | ~2-5 | ~5-10 | ~0.5 | COX-1 and COX-2 |
| Aspirin | 3.57 | 29.3 | 0.12 | COX-1 and COX-2 |
| Indomethacin | 0.063 | 0.48 | 0.13 | COX-1 and COX-2 |
| Meloxicam | 36.6 | 4.7 | 7.8 | Preferential COX-2 |
Note: The IC50 values for this compound are based on the reported >100-fold selectivity for 5-LO over COX. Specific IC50 values for COX-1 and COX-2 are not prominently available in the literature, reinforcing its classification as a non-COX inhibitor. Data for other inhibitors are compiled from various sources.
Experimental Protocols for Assessing COX Selectivity
The determination of a compound's selectivity for COX-1 versus COX-2 is critical in drug development. Several in vitro and ex vivo assays are employed for this purpose.
Recombinant Enzyme Assays
This method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes. The assay measures the enzymatic activity in the presence of varying concentrations of the test compound.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to a more stable product like prostaglandin E2 (PGE2), is measured.
-
Detection Method: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Whole Blood Assay
The human whole blood assay is a more physiologically relevant method as it accounts for plasma protein binding and cell-based activity.[3]
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in clotting whole blood. TxB2 is a stable metabolite of TxA2, which is primarily produced by COX-1 in platelets.
-
COX-2 Activity: Determined by measuring PGE2 production in whole blood stimulated with an inflammatory agent like lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes.[4]
-
Procedure: Aliquots of fresh human whole blood are incubated with the test compound at various concentrations. For COX-2 assessment, LPS is added to induce enzyme expression. The reaction is then stopped, and the levels of TxB2 (for COX-1) and PGE2 (for COX-2) in the plasma are quantified by immunoassay.
-
Advantages: This assay provides a good indication of the in vivo efficacy and selectivity of a compound.[3][5]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of COX-1 and COX-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Docebenone's Selectivity Profile: A Comparative Analysis of Lipoxygenase Inhibition
For Immediate Release
A deep dive into the cross-reactivity of the potent 5-lipoxygenase inhibitor, Docebenone, reveals a highly selective inhibitory profile, with pronounced activity against 5-lipoxygenase (5-LOX) and significantly lower affinity for other key lipoxygenase isoforms, 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). This guide provides a comprehensive comparison of this compound's inhibitory action, supported by available experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound (also known as AA-861) is a well-established and potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation.[1][2] This high selectivity is a critical attribute for a therapeutic agent, as off-target inhibition of other lipoxygenase enzymes, such as 12-LOX and 15-LOX, could lead to unwanted side effects. This document summarizes the existing data on the cross-reactivity of this compound with these other lipoxygenases, providing researchers, scientists, and drug development professionals with a clear and objective comparison.
Comparative Inhibitory Activity of this compound
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Enzyme Target | This compound (AA-861) IC50 | Selectivity vs. 5-LOX |
| 5-Lipoxygenase (5-LOX) | ~0.8 µM[2] | - |
| 12-Lipoxygenase (12-LOX) | >10 µM | >12.5-fold |
| 15-Lipoxygenase (15-LOX) | Data not available | Data not available |
Note: While one source indicates that this compound is greater than 100-fold selective for 5-LOX over 12-LOX, a specific IC50 value for 12-LOX from primary literature to support this precise fold-difference is not consistently available.[2] Another study reported no effect on 12-lipoxygenase activity at concentrations up to 10 µM.
Lipoxygenase Signaling Pathway
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of biologically active lipids involved in inflammatory responses.[3][4][5] 5-LOX is responsible for the production of leukotrienes, while 12-LOX and 15-LOX produce various hydroxyeicosatetraenoic acids (HETEs) and other mediators.[4][5]
Caption: The lipoxygenase signaling pathway, illustrating the conversion of arachidonic acid into pro-inflammatory mediators by 5-LOX, 12-LOX, and 15-LOX, and the inhibitory action of this compound on 5-LOX.
Experimental Protocols
The determination of the inhibitory activity of this compound on different lipoxygenases generally involves the following steps:
-
Enzyme Preparation:
-
Recombinant human 5-LOX, 12-LOX, or 15-LOX are expressed and purified from appropriate expression systems (e.g., E. coli, insect cells).
-
Alternatively, cell lysates or purified native enzymes from relevant cell types (e.g., neutrophils for 5-LOX, platelets for 12-LOX) can be used.
-
-
Inhibition Assay:
-
The lipoxygenase enzyme is pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) in a suitable buffer at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
-
-
Product Quantification:
-
The reaction is terminated, and the products (e.g., 5-HETE for 5-LOX, 12-HETE for 12-LOX) are extracted.
-
The quantity of the specific product is measured using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
IC50 Determination:
-
The percentage of enzyme inhibition is calculated for each concentration of this compound compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A generalized experimental workflow for determining the IC50 of this compound against lipoxygenase enzymes.
Discussion and Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of 5-lipoxygenase. Its minimal activity against 12-lipoxygenase at concentrations that potently inhibit 5-LOX underscores its specificity. This selectivity is a desirable characteristic for a pharmacological agent, as it minimizes the potential for off-target effects that could arise from the inhibition of other lipoxygenase pathways.
While the inhibitory effect of this compound on 15-lipoxygenase has not been extensively reported in the reviewed literature, the pronounced selectivity for 5-LOX over 12-LOX suggests a favorable cross-reactivity profile. Further studies are warranted to definitively quantify the IC50 of this compound for 15-LOX to complete the comparative analysis.
References
Navigating the Ferroptosis Landscape: A Comparative Guide to Confirming Docebenone's Role with Genetic Knockouts
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, offering a promising avenue for therapeutic intervention. While the user's initial query focused on confirming Docebenone-induced ferroptosis, a comprehensive review of the existing scientific literature suggests a pivot in this hypothesis. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the initiation of lipid peroxidation. This evidence strongly indicates that this compound is more likely to function as an inhibitor of ferroptosis rather than an inducer.
This guide provides a comparative analysis of this compound's potential as a ferroptosis inhibitor, contrasting it with other known modulators of this pathway. We will explore how genetic knockout models, specifically of key ferroptosis regulators like Glutathione Peroxidase 4 (GPX4) and Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), can be employed to definitively characterize this compound's mechanism of action.
Comparative Analysis of Ferroptosis Modulators
To understand the potential efficacy of this compound as a ferroptosis inhibitor, it is essential to compare it with other compounds that target pathways involved in lipid peroxidation. This includes other 5-LOX inhibitors and the structurally related compound, Idebenone, which has been identified as a ferroptosis inhibitor.
| Compound | Target | Reported Effect on Ferroptosis | Mechanism of Action | Potency (IC50/EC50) | Cell Lines Tested |
| This compound (Hypothesized) | 5-Lipoxygenase (5-LOX) | Inhibition | Prevents the formation of lipid hydroperoxides from arachidonic acid, thereby reducing the substrate for lipid peroxidation. | Potent 5-LOX inhibition reported, but specific IC50 against ferroptosis is undetermined. | To be determined in ferroptosis-specific assays. |
| Zileuton | 5-Lipoxygenase (5-LOX) | Inhibition[1][2] | Similar to this compound, inhibits the initial enzymatic step of lipid peroxidation.[1] | Micromolar range for neuroprotection against glutamate-induced oxidative damage.[2] | HT22 neuronal cells, ARPE-19 retinal pigment epithelium cells.[1][2] |
| Idebenone | FSP1 Stabilizer, Antioxidant | Inhibition[3][4][5][6] | Stabilizes Ferroptosis Suppressor Protein 1 (FSP1) and acts as a potent antioxidant, scavenging lipid peroxides.[3][4][6] | Micromolar range for cardioprotection and inhibition of RSL3-induced ferroptosis.[5] | H9c2 cardiomyocytes, primary cardiac fibroblasts.[5] |
| RSL3 | GPX4 | Induction[7] | Directly inhibits the activity of GPX4, the primary enzyme responsible for reducing lipid hydroperoxides.[7] | Nanomolar to low micromolar range for inducing ferroptosis. | Wide range of cancer and normal cell lines. |
| Erastin | System Xc- | Induction[7] | Inhibits the cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[7] | Low micromolar range for inducing ferroptosis. | Wide range of cancer cell lines. |
Experimental Protocols for Confirmation
Validating the role of this compound as a ferroptosis inhibitor requires a series of well-defined experiments. Below are detailed protocols for key assays.
Cell Viability Assay
-
Objective: To determine the protective effect of this compound against ferroptosis induced by known inducers like RSL3 or Erastin.
-
Method:
-
Seed cells (e.g., HT-1080 fibrosarcoma or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1 µM to 50 µM) for 2-4 hours.
-
Induce ferroptosis by adding a known concentration of RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM). Include control wells with vehicle (DMSO), this compound alone, and inducer alone.
-
Incubate for 24-48 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or MTT assay according to the manufacturer's instructions.
-
Measure fluorescence or absorbance and normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Lipid Peroxidation Assay
-
Objective: To directly measure the effect of this compound on the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Method:
-
Seed cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treat the cells with this compound and a ferroptosis inducer as described in the cell viability assay.
-
At the end of the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Analyze the fluorescence by flow cytometry or visualize using a fluorescence microscope. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Quantify the mean fluorescence intensity to compare the levels of lipid peroxidation across different treatment groups.
-
Genetic Knockout Generation using CRISPR-Cas9
-
Objective: To generate GPX4 and ACSL4 knockout cell lines to investigate the dependence of this compound's protective effect on these key ferroptosis regulators.
-
Method:
-
Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the GPX4 or ACSL4 gene.
-
Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfect the sgRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent or electroporation.
-
Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout by Western blotting to confirm the absence of the target protein and by DNA sequencing to identify the specific indel mutations.
-
Visualizing the Pathways and Workflows
Proposed Signaling Pathway of this compound in Ferroptosis Inhibition
Caption: Proposed mechanism of this compound as a ferroptosis inhibitor via 5-LOX.
Experimental Workflow for Validating this compound's Mechanism
Caption: Workflow for confirming this compound's ferroptosis inhibitory action.
Confirming this compound's Mechanism with Genetic Knockouts
The use of GPX4 and ACSL4 knockout cell lines is crucial for pinpointing the mechanism of action of a potential ferroptosis modulator.
-
GPX4 Knockout (GPX4-KO) Cells: These cells are hypersensitive to ferroptosis because they lack the primary defense mechanism against lipid peroxide accumulation.
-
Expected Outcome with this compound: If this compound acts upstream of GPX4 by inhibiting the production of lipid hydroperoxides via 5-LOX, it should still offer some protection against ferroptosis in GPX4-KO cells, especially against inducers that do not directly target GPX4 (like Erastin). However, its protective effect might be diminished compared to wild-type cells when a direct GPX4 inhibitor like RSL3 is used, as the downstream defense is already absent.
-
-
ACSL4 Knockout (ACSL4-KO) Cells: ACSL4 is required for the esterification of polyunsaturated fatty acids into membrane phospholipids, which are the main substrates for lipid peroxidation. ACSL4-KO cells are highly resistant to ferroptosis.[8]
-
Expected Outcome with this compound: The protective effect of this compound would be difficult to assess in ACSL4-KO cells because these cells are already resistant to ferroptosis induction. However, comparing the lipid profiles of wild-type and ACSL4-KO cells treated with this compound could reveal if this compound's effects on lipid metabolism are dependent on ACSL4 activity.
-
By systematically applying these experimental approaches, researchers can definitively characterize the role of this compound in the context of ferroptosis, providing valuable insights for potential therapeutic applications. The evidence strongly suggests that this compound's journey in the ferroptosis field will be one of inhibition, opening up new possibilities for its use in diseases driven by this form of cell death.
References
- 1. 5-Lipoxygenase Inhibition Protects Retinal Pigment Epithelium from Sodium Iodate-Induced Ferroptosis and Prevents Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idebenone attenuates ferroptosis by inhibiting excessive autophagy via the ROS-AMPK-mTOR pathway to preserve cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Assays to Confirm Docebenone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays to elucidate the mechanism of action of Docebenone. We will explore its established role as a 5-lipoxygenase inhibitor and investigate other potential mechanisms, including NQO1 activation and general antioxidant effects. This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Primary Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition
This compound (also known as AA-861) is well-established as a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1][2][3]. This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects[4].
Comparative Inhibition of 5-LOX
The inhibitory potency of this compound against 5-LOX has been quantified and can be compared with other known 5-LOX inhibitors.
| Compound | IC50 (µM) for 5-LOX | Selectivity | Reference |
| This compound (AA-861) | 0.8 | >100-fold vs 12-LOX and COX | [2] |
| Zileuton | - | 5-LOX inhibitor | [5] |
| BWB70C | - | 5-LOX inhibitor | [5] |
| ML3000 | - | Dual COX/5-LOX inhibitor | [4] |
| Baicalein | - | 12/15-LOX inhibitor | [5] |
| NDGA | - | General LOX inhibitor | [5] |
Note: Specific IC50 values for all compounds were not available in the provided search results. The table indicates their classification as LOX inhibitors.
Signaling Pathway of 5-Lipoxygenase
Caption: The 5-lipoxygenase pathway, illustrating the inhibitory action of this compound.
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This protocol is based on the general principles of measuring 5-LOX activity.
Objective: To determine the IC50 of this compound for 5-lipoxygenase.
Materials:
-
Human recombinant 5-LOX
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
Phosphate buffer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme.
-
Add this compound or other inhibitors at various concentrations to the reaction mixture and incubate for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined period.
-
Measure the production of 5-HETE and leukotriene B4 (LTB4) using a spectrophotometer or by separating and quantifying the products using HPLC[2].
-
Calculate the percentage of inhibition at each concentration of the inhibitor compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Potential Mechanism: NQO1 Activation
This compound's chemical structure contains a benzoquinone moiety. Quinones can be substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme[6][7]. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, which is generally a detoxification process that prevents the formation of reactive semiquinones and subsequent oxidative stress[8]. It is plausible that this compound could act as a substrate and potentially modulate NQO1 activity.
Comparative NQO1 Activity
| Compound | Effect on NQO1 | Mechanism | Reference |
| This compound | Hypothesized Substrate/Modulator | Quinone structure | - |
| β-lapachone | Substrate (bioactivation) | Futile redox cycling, ROS production | [9][10] |
| Sulforaphane | Inducer | Activates Nrf2 pathway | [11][12] |
| Curcumin | Modulator | Mitigates toxicity | [13] |
| Resveratrol | Modulator | Protective effects | [13] |
NQO1 Activity Assay Workflow
Caption: Workflow for a colorimetric NQO1 activity assay.
Experimental Protocol: NQO1 Activity Assay
This protocol is adapted from commercially available NQO1 activity assay kits[13].
Objective: To measure the effect of this compound on NQO1 enzyme activity.
Materials:
-
Cell lysate from cells expressing NQO1 or purified NQO1 enzyme.
-
NQO1 assay buffer.
-
NADH cofactor.
-
Menadione (NQO1 substrate).
-
WST1 (water-soluble tetrazolium salt) for colorimetric detection.
-
Dicoumarol (NQO1 inhibitor).
-
This compound.
-
96-well plate.
-
Plate reader.
Procedure:
-
Prepare samples (cell lysates or purified enzyme) in a 96-well plate.
-
Create a reaction mix containing the assay buffer, NADH, and WST1.
-
For a negative control, add Dicoumarol to a set of wells to inhibit NQO1 activity.
-
Add this compound at various concentrations to the test wells.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding Menadione to all wells.
-
Immediately measure the absorbance at 440 nm in kinetic mode for 30-60 minutes at 37°C.
-
The NQO1 activity is determined by the rate of increase in absorbance at 440 nm.
-
Subtract the rate of the Dicoumarol-inhibited sample from the rates of the other samples to determine the NQO1-specific activity.
-
Compare the activity in the presence of this compound to the untreated control.
Antioxidant Properties
Some studies have investigated the antioxidant properties of 5-LOX inhibitors[5]. Given its chemical structure, this compound may possess direct free radical scavenging activity or other antioxidant effects.
Comparative Antioxidant Activity
The antioxidant capacity of this compound can be compared to standard antioxidants using various assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) | Reference |
| This compound (AA-861) | Weak activity | - | - | [5] |
| Rosmarinic Acid | 48.03 | 77.45 | - | [14] |
| Ellagic Acid | 48.35 | 27.69 | - | [14] |
| Curcumin | 59.8 | 170.38 | - | [14] |
| Trolox | - | - | Standard | [5] |
| Resveratrol | - | - | Standard | [5] |
Note: A study noted that this compound (AA-861) has very weak DPPH scavenging activity and no effect on carbonyl group formation, suggesting its primary mechanism is not direct antioxidant action[5].
Principle of DPPH Antioxidant Assay
Caption: The principle of the DPPH assay for measuring antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the direct free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
This compound and standard antioxidants (e.g., Trolox, ascorbic acid).
-
Methanol.
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and standard antioxidants in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of this compound or standard antioxidants to the wells.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the concentration to determine the IC50 value.
Effects on Mitochondrial Function
The impact of drugs on mitochondrial function is a critical aspect of pharmacology. Assays for mitochondrial function can reveal off-target effects or novel mechanisms of action. Key parameters to assess include mitochondrial membrane potential, oxygen consumption, and reactive oxygen species (ROS) production[15][16].
Comparative Effects on Mitochondrial Parameters
| Compound | Effect on Mitochondrial Membrane Potential (MMP) | Effect on Oxygen Consumption Rate (OCR) | Effect on Mitochondrial ROS | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Rotenone | Depolarization | Inhibition (Complex I) | Increased | [17] |
| Antimycin A | Depolarization | Inhibition (Complex III) | Increased | [17][18] |
| Oligomycin | Hyperpolarization/Depolarization | Inhibition (Complex V) | Decreased/Increased | [18] |
| SA-2 | Increased | Increased | - | [16] |
Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 dye.
Experimental Protocol: Mitochondrial Membrane Potential Assay (using JC-1)
Objective: To determine the effect of this compound on mitochondrial membrane potential.
Materials:
-
Live cells in culture.
-
This compound and control compounds (e.g., a known mitochondrial uncoupler like CCCP).
-
JC-1 dye[19].
-
Cell culture medium.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treat the cells with various concentrations of this compound and controls for a specified period.
-
Prepare a working solution of JC-1 dye in the cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2) for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~529 nm)[19].
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
The primary and well-validated mechanism of action for this compound is the inhibition of 5-lipoxygenase. While its quinone structure suggests a potential interaction with NQO1, and its class of compounds has been investigated for antioxidant properties, current evidence for these as primary mechanisms is limited. The provided biochemical assays and comparative data serve as a guide for researchers to further investigate and confirm the full spectrum of this compound's biological activities. Future studies should focus on direct testing of this compound in NQO1 and various mitochondrial function assays to build a more comprehensive profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. Interactions of the antioxidant enzymes NAD(P)H: Quinone oxidoreductase 1 (NQO1) and NRH: Quinone oxidoreductase 2 (NQO2) with pharmacological agents, endogenous biochemicals and environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring NQO1 Bioactivation Using [2H7]Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 14. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]
- 15. A systematic assessment of mitochondrial function identified novel signatures for drug-induced mitochondrial disruption in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of Mitochondrial Metabolic Parameters and Antioxidant Enzymes in Healthy and Glaucomatous Trabecular Meshwork Cells with Hybrid Small Molecule SA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 19. Assays for Mitochondria Function | Thermo Fisher Scientific - FR [thermofisher.com]
In Vivo Performance of Docebenone and Other 5-LOX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Docebenone, a potent 5-lipoxygenase (5-LOX) inhibitor, with other notable 5-LOX inhibitors, Zileuton and Licofelone. The data presented is compiled from various preclinical studies, offering insights into their anti-inflammatory properties in established animal models.
Executive Summary
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on the in vivo comparative data for this compound and other commercially relevant 5-LOX inhibitors. While direct head-to-head comparative studies are limited, this document synthesizes available data from studies employing similar animal models of acute inflammation to facilitate a comparative assessment.
Comparative Efficacy in a Rat Model of Carrageenan-Induced Pleurisy
The carrageenan-induced pleurisy model in rats is a standard method for evaluating the in vivo activity of anti-inflammatory compounds. It assesses the inhibition of inflammatory cell migration and fluid exudation into the pleural cavity.
| Compound | Dose (mg/kg, p.o.) | Inhibition of Leukocyte Migration (%) | Reference Animal Model |
| This compound | 100 | Moderate Reduction | Carrageenan-induced pleurisy in rats[1] |
| Zileuton | 10 (i.p.) | 39% reduction in migrating cells | Carrageenan-induced pleurisy in rats |
Note: Direct comparison is challenging due to different routes of administration (p.o. vs. i.p.) and descriptive versus quantitative reporting.
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.[2][3][4]
Objective: To evaluate the ability of a test compound to inhibit the infiltration of inflammatory cells and the formation of pleural exudate induced by carrageenan.
Animal Model: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The test compound (e.g., this compound, Zileuton) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of pleurisy.
-
Pleurisy is induced by the intrapleural injection of 0.1 mL of a 1% carrageenan suspension in sterile saline into the right pleural cavity.
-
After a specific time period (typically 4-6 hours), the animals are euthanized.
-
The pleural cavity is washed with a known volume of heparinized saline, and the pleural exudate is collected.
-
The volume of the exudate is measured.
-
The total leukocyte count in the exudate is determined using a hemocytometer.
-
The percentage inhibition of leukocyte migration and exudate volume is calculated by comparing the treated groups with the vehicle-treated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for evaluating 5-LOX inhibitors in vivo.
References
A Head-to-Head Comparison of Docebenone with Novel Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of pharmacological inhibitors to modulate this pathway for therapeutic benefit. This guide provides an objective, data-supported comparison of Docebenone, a lipoxygenase inhibitor with known anti-ferroptotic activity, against a panel of novel ferroptosis inhibitors, each with distinct mechanisms of action.
Mechanisms of Ferroptosis Inhibition
Ferroptosis is a complex process involving iron metabolism, lipid biology, and antioxidant defense systems. The canonical pathway involves the depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. However, recent discoveries have unveiled parallel pathways, such as the FSP1-CoQ10-NAD(P)H system, which acts as a secondary defense mechanism. Inhibitors of ferroptosis can be broadly classified based on their primary molecular targets within these pathways.
The diagram below illustrates the central ferroptosis pathways and highlights the intervention points for different classes of inhibitors.
The following diagram illustrates where each class of inhibitor acts within this network.
Head-to-Head Comparison: Inhibitor Properties and Potency
The selection of an appropriate inhibitor depends on its mechanism, potency, and physicochemical properties. This compound acts upstream by inhibiting 5-lipoxygenase (5-LOX), a source of lipid peroxides, whereas many novel inhibitors act as radical-trapping antioxidants (RTAs) or modulate newly discovered defense pathways.
| Inhibitor | Class / Mechanism | Primary Target(s) | In Vitro Potency (IC₅₀/EC₅₀) | Key Advantages | Key Disadvantages / Limitations |
| This compound (AA-861) | Lipoxygenase Inhibitor | Arachidonate 5-lipoxygenase (5-LOX) | ~20-100 nM (for 5-LOX) | Targets an upstream source of lipid peroxidation; Orally active. | Weak direct radical scavenging activity; May not inhibit ferroptosis from non-LOX sources. |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant (RTA) | Lipid Radicals, 15-LOX/PEBP1 complex[1] | ~60 nM[2] | Well-characterized, potent RTA. | Poor metabolic stability and low bioavailability due to ester moiety.[3] |
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant (RTA) | Lipid Radicals | ~22 nM[2] | More potent than Fer-1; Good in vivo efficacy. | Potential off-target effects; May inhibit CYP2D6. |
| UAMC-3203 | Radical-Trapping Antioxidant (RTA) | Lipid Radicals | ~10-12 nM[4][5][6] | High potency; Improved solubility and metabolic stability compared to Fer-1; Proven in vivo efficacy. | Less characterized than Fer-1 in diverse models. |
| Idebenone | FSP1 Stabilizer / Antioxidant | Ferroptosis Suppressor Protein 1 (FSP1) | Not applicable (stabilizes protein) | Clinically approved drug; Acts via the GPX4-independent FSP1 pathway.[7][8] | Mechanism is not direct enzymatic inhibition; Potency in cellular ferroptosis assays is context-dependent. |
Comparative Efficacy in Preclinical Models
The ultimate utility of a ferroptosis inhibitor lies in its ability to prevent cell death and preserve tissue function in relevant disease models.
| Inhibitor | Disease Model | Key Findings |
| This compound | Acute Necrotizing Pancreatitis (Rats) | Reduced serum amylase, lipase, and improved survival rates. |
| Ferrostatin-1 | Acute Liver Injury (Mice) | Significantly decreased plasma ALT, AST, and LDH by reducing iron accumulation.[9] |
| Rotenone-induced Neurotoxicity (SH-SY5Y cells) | Inhibited ROS/RNS generation and mitigated α-synuclein aggregation.[10] | |
| Liproxstatin-1 | Acute Renal Failure (Mice) | Inhibited ferroptosis and prolonged survival in Gpx4-knockdown mice. |
| Hepatic Ischemia/Reperfusion (Mice) | Mitigated tissue damage. | |
| UAMC-3203 | Multi-organ Injury (Mice) | Showed improved protection against injury compared to Fer-1. |
| Acute Iron Poisoning (Mice) | Decreased plasma lactate dehydrogenase (LDH) levels.[4] | |
| Idebenone | Doxorubicin-induced Cardiotoxicity (Mice) | Attenuated cardiac dysfunction by stabilizing FSP1 and inhibiting ferroptosis.[11][7] |
| Spinal Cord Injury (Rats) | Rescued oligodendrocytes from ferroptosis by restoring GPX4 and inhibiting ROS.[12] |
Supporting Experimental Data
Table 3: Antioxidant Activity Profile
A key differentiator among ferroptosis inhibitors is their direct antioxidant capacity. This compound's mechanism is primarily through enzyme inhibition, whereas novel inhibitors like Fer-1 and its analogs are potent radical scavengers.
| Inhibitor | Assay | Result |
| This compound | DPPH Radical Scavenging | Inactive / No effect |
| Iron-induced Lipid Peroxidation | Slight protection at high concentrations | |
| Protein Oxidation (Carbonyl formation) | No effect | |
| Ferrostatin-1 | DPPH Radical Scavenging | Potent scavenging activity (82%)[10] |
| Lipid Peroxidation Inhibition | Potent inhibition | |
| Iron Chelation | Weak / Indirect | |
| Liproxstatin-1 | Lipid Peroxidation Inhibition | Potent inhibition |
| Idebenone | ROS Scavenging | Strong antioxidant effect; removes oxygen-derived free radicals[7] |
Experimental Protocols
Reproducible and standardized methods are crucial for comparing the efficacy of different inhibitors. Below are detailed protocols for key experiments.
Cellular Ferroptosis Inhibition Assay (CCK-8 Method)
This assay quantifies the ability of a compound to protect cells from a ferroptosis-inducing agent.
-
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080, HT22, or cancer cell lines).
-
96-well cell culture plates.
-
Complete culture medium.
-
Ferroptosis inducer stock solution (e.g., 1 mM RSL3 in DMSO).[13]
-
Inhibitor stock solutions (e.g., 10 mM this compound, Liproxstatin-1 in DMSO).
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader (450 nm absorbance).
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the inhibitors (e.g., this compound, Liproxstatin-1) in culture medium. Remove the old medium from the plate and add 100 µL of the inhibitor-containing medium to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., RSL3 to a final concentration of 1 µM) to all wells except the "no-inducer" control wells.[14]
-
Incubation: Incubate the plate for an additional 12-24 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-3 hours at 37°C until the color in control wells changes to orange.[13]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the viability of treated wells to the vehicle control wells (set to 100%). Plot dose-response curves to determine the EC₅₀ for each inhibitor.
-
Lipid Peroxidation Measurement (C11-BODIPY 581/591 Staining)
This assay uses a ratiometric fluorescent probe to directly visualize and quantify lipid peroxidation in live cells.
-
Materials:
-
Cells cultured on glass-bottom dishes or in 6-well plates.
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO, Thermo Fisher D3861).[15]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope with FITC/GFP and TRITC/RFP filter sets.
-
-
Protocol:
-
Cell Treatment: Treat cells with inhibitors and ferroptosis inducers as described in the cell viability protocol.
-
Probe Loading: At the end of the treatment period, remove the medium and wash cells once with PBS. Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.[16][17]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[17]
-
Wash and Prepare for Analysis:
-
For Microscopy: Wash cells twice with PBS and add fresh PBS or imaging buffer.
-
For Flow Cytometry: Wash cells twice with PBS, then detach them using Trypsin or Accutase. Resuspend the cells in 500 µL of PBS in FACS tubes.[18]
-
-
Data Acquisition:
-
Microscopy: Image cells using two channels. The unoxidized probe fluoresces red (~590 nm emission), and the oxidized probe fluoresces green (~510 nm emission).[15]
-
Flow Cytometry: Analyze cells using a 488 nm laser for excitation. Collect green fluorescence in the FITC channel and red fluorescence in the PE or PerCP channel.
-
-
Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Cell-Free Radical Scavenging Assay (DPPH Method)
This spectrophotometric assay measures the direct ability of a compound to scavenge a stable free radical.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (e.g., 0.1 mM in methanol or ethanol).[19]
-
Inhibitor solutions at various concentrations in methanol/ethanol.
-
Positive control (e.g., Ascorbic Acid or Trolox).
-
96-well plate or spectrophotometer cuvettes.
-
Spectrophotometer (517 nm absorbance).
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of the inhibitor solution (or positive control/vehicle) to each well.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well and mix thoroughly.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Data Acquisition: Measure the absorbance of each well at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution with vehicle, and A_sample is the absorbance with the inhibitor.
-
Plot the % scavenging against inhibitor concentration to determine the IC₅₀ value.[20]
-
-
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 7. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ferrostatin-1 Ameliorates Liver Dysfunction via Reducing Iron in Thioacetamide-induced Acute Liver Injury in Mice [frontiersin.org]
- 10. The neuroprotective role of ferrostatin-1 under rotenone-induced oxidative stress in dopaminergic neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferroptosis suppressor protein 1 regulated oligodendrocytes ferroptosis rescued by idebenone in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miR-612 Enhances RSL3-Induced Ferroptosis of Hepatocellular Carcinoma Cells via Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 17. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 18. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. louis.uah.edu [louis.uah.edu]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Docebenone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Docebenone, also known as AA-861, to empower your team with procedural, step-by-step guidance for its safe use and disposal.
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment when handling this compound, based on safety data sheet recommendations.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn to prevent eye contact, which can cause serious irritation.[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Gloves | Chemical-resistant gloves are required.[1] The specific material should be chosen based on the solvent used and breakthrough time. |
| Lab Coat/Protective Clothing | Wear to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area is mandatory.[1] If ventilation is insufficient or when handling powders, a NIOSH-approved respirator should be worn. |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, a clear and logical workflow should be followed. The diagram below illustrates the key steps and decision points for researchers.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid generating dust when handling the solid form.
-
After handling, wash hands and any exposed skin thoroughly.[1]
Storage:
-
Store this compound in a tightly closed container in a well-ventilated place.[1]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Contaminated PPE and materials should be treated as hazardous waste.
Experimental Protocols Cited
While this document focuses on safety and handling, researchers should always refer to their institution's specific experimental protocols and standard operating procedures (SOPs) when working with this compound. The information provided here is intended to supplement, not replace, those detailed instructions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
